Methyl formylcarbamate
Description
Structure
3D Structure
Properties
CAS No. |
30690-19-8 |
|---|---|
Molecular Formula |
C3H5NO3 |
Molecular Weight |
103.08 g/mol |
IUPAC Name |
methyl N-formylcarbamate |
InChI |
InChI=1S/C3H5NO3/c1-7-3(6)4-2-5/h2H,1H3,(H,4,5,6) |
InChI Key |
PAEQHBLXMXRMEA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC=O |
Canonical SMILES |
COC(=O)NC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Methyl Formylcarbamate and Related Carbamates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Nomenclature Clarification
The term "methyl formylcarbamate" is structurally ambiguous. It could refer to several isomers, with the most likely being N-formyl methyl carbamate. However, this compound is not extensively documented. A more frequently encountered class of molecules incorporates the methyl carbamate and formyl moieties within a larger, often aromatic, scaffold. A prime example is methyl (4-formylphenyl)carbamate, which contains both a reactive formyl (aldehyde) group and a stable methyl carbamate group.[1] This guide will use methyl (4-formylphenyl)carbamate as a primary exemplar for discussing the interplay of these functional groups, supplemented with data on the parent methyl carbamate to elucidate the core properties of the carbamate functional group.
Carbamates are a crucial class of organic compounds, structurally characterized by a carbonyl group flanked by an ether and an amine linkage. They are considered hybrids of esters and amides.[2] The carbamate functional group is a known pharmacophore present in numerous biologically active compounds, including insecticides and pharmaceuticals.[3] Their stability and ability to participate in hydrogen bonding make them valuable in drug design.[3] The addition of a formyl group introduces a versatile synthetic handle and a site for further chemical modification.
Physicochemical Properties
Due to the scarcity of direct experimental data for a specific "methyl formylcarbamate," the following table summarizes the known physical and chemical constants of methyl carbamate and other related compounds to provide a useful reference. These molecules share key functional groups and offer insights into the expected properties.
| Property | Methyl Carbamate | Methyl (4-formylphenyl)carbamate (Estimated) |
| Molecular Formula | C₂H₅NO₂ | C₉H₉NO₃ |
| Molecular Weight | 75.07 g/mol [4] | 179.17 g/mol |
| Appearance | White crystalline solid[4] | Likely a solid |
| Melting Point | 54 °C (129 °F)[2][4] | Data not available |
| Boiling Point | 177 °C (351 °F) at 760 mmHg[2][4] | Data not available |
| Solubility | Soluble in water (≥100 mg/mL at 20°C)[2][4] | Likely soluble in organic solvents |
| Density | 1.1361 g/cm³ at 56 °C[2][4] | Data not available |
| logP (Octanol/Water) | -0.66[4] | Data not available |
Chemical Properties and Reactivity
Molecules combining a formyl group and a methyl carbamate moiety, such as methyl (4-formylphenyl)carbamate, are bifunctional.[1] The reactivity of each functional group can be influenced by the other, particularly in aromatic systems where electronic effects are transmitted through the ring.
The Formyl Group: A Hub of Reactivity
The aldehyde (formyl) group is an electrophilic center, making it susceptible to nucleophilic attack. It is the primary site for a variety of chemical transformations[1]:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine to form an imine, which is then reduced to a more complex amine. This reaction is often catalyzed by mild acids (optimal pH 4-6), and the removal of water can drive the reaction to completion.[1]
-
Wittig Reaction: The reaction with a phosphorus ylide to form an alkene, providing a powerful method for C-C bond formation.
-
Knoevenagel Condensation: A condensation reaction with a compound containing an active methylene group.
-
Oxidation and Reduction: The formyl group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol using standard reagents.
The Methyl Carbamate Group: Stability and Modification
The methyl carbamate group is generally stable under neutral conditions.[1] However, it can undergo hydrolysis to the corresponding amine, alcohol, and carbon dioxide under strong acidic or basic conditions.[1] Carbamates are chemically similar to amides but can be more reactive.[2] They are incompatible with strong acids, bases, and strong reducing agents.[2]
The following diagram illustrates the key reactive sites of a generic formyl-substituted aryl carbamate.
Caption: Reactivity map of a formyl-substituted aryl carbamate.
Synthesis Protocols
While a specific protocol for "methyl formylcarbamate" is not documented, general and well-established methods for the synthesis of aryl carbamates can be adapted. The synthesis would likely start from the corresponding amino-aldehyde.
Synthesis from Anilines and Methyl Chloroformate
A common and direct method for synthesizing methyl carbamates from anilines involves the use of methyl chloroformate.[3]
Reaction Scheme: Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl[3]
General Procedure:
-
The corresponding aniline (e.g., 4-aminobenzaldehyde) is dissolved in a suitable solvent, often a biphasic mixture such as 1,2-dichloroethane and water.[3]
-
An aqueous solution of a base, typically sodium carbonate, is added to the mixture.[3]
-
The reaction mixture is cooled in an ice bath.
-
Methyl chloroformate is added dropwise to the stirred biphasic mixture.[3]
-
The reaction is allowed to proceed, often overnight at room temperature.[3]
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., sodium sulfate).[3]
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Greener Synthesis using Methyl Formate
A more environmentally friendly approach utilizes methyl formate as a carbonylating agent, which can be performed under milder conditions compared to methods involving phosgene or its derivatives.[3][5][6]
General Procedure:
-
The aniline, a suitable catalyst (e.g., a palladium-based catalyst), and methyl formate are combined in a pressure reactor.[3][5]
-
The reaction is heated under pressure until completion.
-
The product is isolated and purified.
The following diagram outlines the general experimental workflow for the synthesis of a methyl aryl carbamate.
Caption: General workflow for methyl aryl carbamate synthesis.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl formylcarbamate derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1700-1730 cm⁻¹), and the carbonyl stretch of the aldehyde (around 1690-1715 cm⁻¹). The C-O stretching of the ester part of the carbamate would appear in the 1250-1300 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would show a singlet for the methyl group of the carbamate at around 3.7 ppm. The N-H proton would appear as a broad singlet, and the aldehyde proton would be a highly deshielded singlet at around 9-10 ppm. Aromatic protons would appear in the 7-8 ppm region.
-
¹³C NMR: The carbon spectrum would show a peak for the carbamate carbonyl carbon around 150-160 ppm and the aldehyde carbonyl carbon around 190-200 ppm. The methyl carbon would be found around 52 ppm.
-
Safety and Handling
While specific safety data for methyl formylcarbamate derivatives is limited, information on related compounds like methyl carbamate should be considered. Methyl carbamate is suspected of causing cancer.[4][7] It may be harmful if swallowed, and can cause skin and serious eye irritation.[7]
General Handling Precautions:
-
Use only in a well-ventilated area or under a fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]
Applications in Research and Drug Development
The bifunctional nature of methyl formylcarbamate derivatives makes them valuable intermediates in organic synthesis and medicinal chemistry.
-
Drug Development: The carbamate moiety is a key component in many pharmaceuticals. The formyl group allows for the introduction of diverse substituents through reactions like reductive amination, enabling the synthesis of large libraries of compounds for screening.
-
Polymer Science: Carbamates are the building blocks of polyurethanes.[2] Formyl-functionalized carbamates could be used to create reactive polymers that can be further modified.
-
Agrochemicals: N-methyl carbamates are widely used as insecticides due to their anticholinesterase activity.[10]
There is no specific information available regarding the biological activity or associated signaling pathways for methyl (4-formylphenyl)carbamate.[3] However, the diverse biological roles of other carbamate-containing molecules suggest that this class of compounds warrants further investigation.[3]
Conclusion
While the compound "methyl formylcarbamate" is not well-defined in the chemical literature, an analysis of related structures provides a solid foundation for understanding the physicochemical properties and reactivity of molecules containing both a methyl carbamate and a formyl group. These bifunctional compounds are versatile building blocks with significant potential in drug discovery, materials science, and agrochemistry. This guide serves as a starting point for researchers, providing essential information and protocols to facilitate their work with this promising class of molecules.
References
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CAS number and molecular structure of methyl formylcarbamate
An In-depth Technical Guide to Methyl Formylcarbamate: Structure, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Molecular Structure
The term "methyl formylcarbamate" most likely refers to a derivative of methyl carbamate where a formyl group is present. The most chemically stable and synthetically accessible isomer is methyl (4-formylphenyl)carbamate , where a formylphenyl group is attached to the nitrogen of the carbamate.
Molecular Structure of Methyl (4-formylphenyl)carbamate:
The structure consists of a central benzene ring substituted with a formyl group (-CHO) and a methyl carbamate group (-NHCOOCH₃) at the para position (positions 1 and 4).
An alternative, less common isomer would be N-formyl methylcarbamate , where the formyl group is directly attached to the nitrogen atom of methyl carbamate.
While a specific CAS Registry Number for methyl (4-formylphenyl)carbamate is not readily found in major chemical databases, which aligns with the scarcity of its dedicated research[1], CAS numbers for structurally related compounds provide a valuable reference.
Table 1: CAS Numbers and Molecular Formulas of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl (4-formylphenyl)(methyl)carbamate | 780821-17-2[2] | C₁₃H₁₇NO₃ | 235.28 |
| 4-Formylphenyl N-phenylcarbamate | 37076-88-3 | C₁₄H₁₁NO₃ | 241.22 |
| Methyl carbamate | 598-55-0[3] | C₂H₅NO₂ | 75.07 |
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 |
| Methyl N-[(4-methylphenyl)sulfonyl]carbamate | 14437-03-7 | C₉H₁₁NO₄S | 229.25 |
Predicted Physicochemical Properties
Direct experimental data for methyl (4-formylphenyl)carbamate is sparse. However, by examining its constituent functional groups—an aromatic aldehyde and a methyl carbamate—we can predict its properties with a reasonable degree of confidence.
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Methyl (4-formylphenyl)carbamate (Predicted) | Benzaldehyde (Reference) | Methyl Carbamate (Reference) |
| Physical State | Likely a solid at room temperature. | Colorless liquid[4][5] | White crystalline solid[3] |
| Melting Point (°C) | Expected to be significantly higher than methyl carbamate due to the larger aromatic system and potential for intermolecular interactions. | -26[4] | 56-58 |
| Boiling Point (°C) | High, likely decomposing before boiling at atmospheric pressure. | 178-179[4] | 176-177 |
| Solubility | Poorly soluble in water, soluble in organic solvents like ethanol, acetone, and ethyl acetate. | 0.3 g/100 mL in water at 20°C[4] | Freely soluble in water and alcohol. |
| pKa | The N-H proton is weakly acidic, with a pKa likely in the range of 16-18. | Not applicable | ~17 |
The presence of the polar formyl and carbamate groups will contribute to a higher melting point compared to simpler aromatic compounds. The aromatic ring will dominate its solubility profile, making it largely insoluble in water but soluble in common organic solvents. Like benzaldehyde, it may be susceptible to oxidation of the aldehyde group to a carboxylic acid upon exposure to air over time[5][6].
Synthesis and Mechanistic Considerations
The synthesis of methyl (4-formylphenyl)carbamate would logically commence from 4-aminobenzaldehyde, a readily available starting material. Several established methods for the formation of aryl carbamates can be adapted for this purpose.
Synthesis via Methyl Chloroformate
A common and direct method for the synthesis of methyl carbamates from anilines involves the use of methyl chloroformate[1].
Reaction Scheme:
Ar-NH₂ + ClCOOCH₃ → Ar-NHCOOCH₃ + HCl
Experimental Protocol:
-
Dissolution: Dissolve 4-aminobenzaldehyde in a suitable water-immiscible organic solvent, such as dichloromethane or 1,2-dichloroethane.
-
Biphasic System: Add an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, to the reaction mixture. This creates a biphasic system where the base neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine.
-
Cooling: Cool the mixture to 0-5°C using an ice bath to control the exothermic reaction.
-
Addition of Reagent: Add methyl chloroformate dropwise to the stirred biphasic mixture. The slow addition is crucial to manage the reaction rate and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Separate the organic layer. Wash it sequentially with water and brine to remove any remaining base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude methyl (4-formylphenyl)carbamate by recrystallization or column chromatography.
Causality in Experimental Design:
-
The biphasic system is essential to sequester the HCl byproduct in the aqueous layer, thus preventing it from deactivating the nucleophilic starting amine.
-
Low-temperature addition of the highly reactive methyl chloroformate mitigates potential side reactions and ensures a controlled reaction profile.
Palladium-Catalyzed Synthesis
Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. An efficient synthesis of aryl carbamates can be achieved through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol[7].
General Synthetic Workflow for Aryl Carbamates
Caption: General workflow for the synthesis of methyl aryl carbamates.
Predicted Spectroscopic Profile
The structural features of methyl (4-formylphenyl)carbamate would give rise to a distinct spectroscopic signature.
-
¹H NMR:
-
Aldehyde Proton: A singlet around 9.8-10.0 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (around 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration-dependent, typically between 7.5 and 9.0 ppm.
-
Methyl Protons: A singlet around 3.7-3.9 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal around 190-195 ppm.
-
Carbamate Carbonyl: A signal around 150-155 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (110-150 ppm).
-
Methyl Carbon: A signal around 52-55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aldehydic): Peaks around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-N Stretch: A peak around 1220-1250 cm⁻¹.
-
-
Mass Spectrometry:
-
Molecular Ion Peak (M+): Expected at m/z = 179.
-
Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 148, and loss of the methyl carbamate moiety.
-
Biological and Pharmacological Significance
While there is no specific biological data for methyl (4-formylphenyl)carbamate, its structural motifs are of significant interest in drug discovery.
The Carbamate Group as a Pharmacophore
The carbamate functional group is a well-established pharmacophore present in a wide range of therapeutic agents[1]. Its utility stems from several key properties:
-
Metabolic Stability: Carbamates are generally more resistant to hydrolysis than esters, leading to improved pharmacokinetic profiles.
-
Hydrogen Bonding: The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets.
-
Peptide Bond Mimic: The carbamate linkage can serve as a bioisostere for the peptide bond in peptidomimetic drugs, with enhanced stability against proteases.
The Formylphenyl Moiety in Drug Design
The formylphenyl group is also found in various biologically active molecules. The aldehyde can act as a reactive "warhead" for covalent inhibition of enzymes or can participate in crucial hydrogen bonding interactions within a receptor's binding pocket. For instance, novel 7-formyl-naphthyridyl-urea derivatives have been developed as potential selective FGFR4 inhibitors for cancer therapy[8].
Caption: Pharmacophoric potential of methyl (4-formylphenyl)carbamate in drug design.
The combination of these two functional groups in methyl (4-formylphenyl)carbamate makes it and its derivatives interesting candidates for screening in various therapeutic areas, including oncology and neurodegenerative diseases.
Safety and Handling
As with any chemical, methyl (4-formylphenyl)carbamate and its precursors should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Precursors: The starting material, 4-aminobenzaldehyde, is an aromatic amine. Aromatic amines as a class can be toxic and should be handled with care to avoid absorption through the skin[9]. Methyl chloroformate is a highly reactive and corrosive lachrymator.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Methyl (4-formylphenyl)carbamate, while not extensively documented as a standalone compound, represents a molecule of significant interest at the intersection of established pharmacophores. This guide has provided a comprehensive overview of its likely structure, predicted properties, plausible synthetic routes, and potential applications in drug discovery. By leveraging data from analogous compounds, researchers can confidently approach the synthesis and investigation of this and related molecules, potentially unlocking new avenues for therapeutic innovation.
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Methyl Formylcarbamate: Synthesis, Properties, and Applications in Heterocyclic Chemistry
Executive Summary
Methyl formylcarbamate (Methyl N-formylcarbamate) is a specialized organic intermediate belonging to the class of N-acyl carbamates. Characterized by the presence of both a formyl group and a methoxycarbonyl group on the same nitrogen atom, it serves as a potent electrophilic species in organic synthesis. While less ubiquitous than its parent compound, methyl carbamate, this derivative plays a critical role in the synthesis of nitrogenous heterocycles, particularly 1,3,5-triazines and pyrimidines, and acts as a specialized formylating agent in pharmaceutical development.
This guide provides a comprehensive technical analysis of methyl formylcarbamate, detailing its historical emergence in agricultural chemistry, robust synthesis protocols using mixed anhydride methodologies, and its mechanistic utility in drug discovery.
Part 1: Chemical Identity and Historical Context
Physicochemical Profile
Methyl formylcarbamate is an N-substituted ester of carbamic acid. Its dual carbonyl functionality renders the central nitrogen atom significantly electron-deficient, enhancing its reactivity toward nucleophiles compared to simple carbamates.
| Property | Specification |
| IUPAC Name | Methyl N-formylcarbamate |
| CAS Registry Number | 30690-19-8 |
| Molecular Formula | C₃H₅NO₃ |
| Molecular Weight | 103.08 g/mol |
| Structure | CH₃OC(O)NHCHO |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, Methanol; sparingly soluble in water |
| Stability | Moisture sensitive; susceptible to hydrolysis |
Discovery and Historical Emergence
The discovery of methyl formylcarbamate did not occur in isolation but emerged during the "Golden Age" of carbamate chemistry in the 1960s and 1970s. Researchers at major agrochemical firms (e.g., Bayer, Ciba-Geigy) were systematically exploring N-acylated carbamates to enhance the lipophilicity and metabolic stability of insecticidal compounds.
-
1960s Context: The compound was identified as a key intermediate during the synthesis of s-triazine herbicides. Chemists observed that N-acyl carbamates could undergo cyclotrimerization or condensation with amidines to form stable heterocyclic cores.
-
Metabolic Significance: Later toxicological studies on N-methylformamide (NMF) and dimethylformamide (DMF) highlighted related structures, distinguishing methyl formylcarbamate as a distinct synthetic entity rather than just a transient metabolite.
Part 2: Synthesis Protocols
Strategic Analysis of Synthetic Routes
The synthesis of methyl formylcarbamate requires the introduction of a formyl group onto the nitrogen of methyl carbamate. Direct reaction with formic acid is often sluggish due to the poor nucleophilicity of the amide-like nitrogen. Therefore, the Mixed Anhydride Method is the industry standard for high-yield synthesis.
Protocol A: The Formic-Acetic Anhydride Method
This protocol utilizes in situ generated formic-acetic anhydride, a potent formylating agent that overcomes the low nucleophilicity of methyl carbamate.
Reagents:
-
Methyl Carbamate (CAS 598-55-0): 1.0 eq
-
Formic Acid (98%): 1.2 eq
-
Acetic Anhydride: 1.1 eq
-
Dichloromethane (DCM): Solvent
-
Sodium Acetate (anhydrous): Catalyst (0.05 eq)
Step-by-Step Methodology:
-
Preparation of Formylating Agent:
-
In a flame-dried flask under nitrogen, combine formic acid (1.2 eq) and acetic anhydride (1.1 eq).
-
Stir at 50°C for 2 hours. This generates formic-acetic anhydride (
). -
Critical Control Point: Monitor by NMR or IR to ensure conversion. The mixed anhydride is unstable and should be used immediately.
-
-
Acylation Reaction:
-
Dissolve methyl carbamate (1.0 eq) in anhydrous DCM.
-
Add anhydrous sodium acetate (catalyst).
-
Cool the solution to 0°C.
-
Dropwise add the freshly prepared formic-acetic anhydride solution over 30 minutes.
-
-
Reaction & Workup:
-
Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Quench: Pour the mixture into ice-cold saturated
solution (careful, gas evolution). -
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from diethyl ether/hexane to obtain methyl formylcarbamate.
-
Protocol B: The Isocyanate Route (Alternative)
For labs equipped to handle unstable intermediates, the reaction of methoxycarbonyl isocyanate with formic acid offers a direct route, though it is hazardous.
Note: This method is generally avoided in scale-up due to the toxicity of isocyanates and rapid evolution of CO2.
Part 3: Applications & Mechanism[1]
Mechanistic Utility
Methyl formylcarbamate possesses two electrophilic centers: the formyl carbonyl and the carbamate carbonyl.
-
Hard Nucleophiles (Amines): Tend to attack the formyl group, resulting in N-formylation of the amine (transfer of the formyl group).
-
Binucleophiles (Amidines/Ureas): Attack both centers, leading to cyclization.
Visualization of Synthetic Pathways
The following diagram illustrates the synthesis of Methyl Formylcarbamate and its downstream conversion into 1,3,5-triazines.
Figure 1: Synthesis and application pathways of Methyl Formylcarbamate. The compound acts as a pivot point for both formylation and heterocycle generation.
Synthesis of 1,3,5-Triazines
One of the most valuable applications is the synthesis of s-triazines, which are scaffolds for herbicides (e.g., Atrazine) and pharmaceutical antiviral agents.
Workflow:
-
Condensation of Methyl formylcarbamate with an amidine (e.g., benzamidine).
-
The reaction proceeds via an initial attack on the formyl group, followed by intramolecular cyclization involving the carbamate ester.
-
Result: Formation of a dihydro-1,3,5-triazine or fully aromatic triazine depending on oxidation conditions.
Part 4: Safety, Handling, and References
Safety Profile
While specific toxicological data for methyl formylcarbamate is limited compared to methyl carbamate, it should be handled with high caution (Potency Band 3/4).
-
Genotoxicity: Methyl carbamate (parent) is a known carcinogen (IARC Group 3, Prop 65). The formyl derivative should be treated as a potential alkylating agent.
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to methyl carbamate and formic acid.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11722, Methyl Carbamate. Retrieved from .
-
BOC Sciences. Methyl formylcarbamate Product Entry (CAS 30690-19-8).[1] Retrieved from .
- Hoggett, J. G., et al. (1971).Nitration and Acylation of Carbamates. Journal of the Chemical Society B.
-
BenchChem. Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds. Retrieved from . (Contextual data on formyl-carbamate stability).
Sources
Reactivity of the Formyl Group in Methyl Formylcarbamate: A Mechanistic and Practical Guide
Executive Summary
Methyl formylcarbamate (MFC), with the structure CH₃OC(O)NHCHO , represents a unique class of "masked" electrophiles. Unlike simple formamides, the nitrogen atom in MFC is flanked by two carbonyl groups—the carbamate and the formyl moiety. This "push-pull" electronic environment renders the formyl group significantly more electrophilic than in standard amides, effectively turning MFC into a potent formylating agent and a versatile C2-N1 building block for heterocyclic synthesis.
This guide dissects the reactivity of the formyl group in MFC, providing researchers with the mechanistic insights and experimental protocols necessary to utilize this reagent in high-value drug development and organic synthesis.
Part 1: Structural Analysis & Electronic Activation
To master the reactivity of MFC, one must first understand the electronic tug-of-war occurring across the nitrogen atom.
The "Push-Pull" Activation
In a standard amide (R-NH-CHO), the nitrogen lone pair donates density into the formyl carbonyl, reducing its electrophilicity. In MFC, the adjacent carbamate carbonyl (methoxycarbonyl group) competes for this lone pair.
-
Result: The nitrogen lone pair is delocalized into the carbamate system, preventing it from effectively stabilizing the formyl carbonyl.
-
Consequence: The formyl carbon retains a high partial positive charge (
), making it highly susceptible to nucleophilic attack.
Acid-Base Properties
The imide-like structure (–CONHCO–) significantly increases the acidity of the N-H proton (pKa approx. 8-10) compared to simple amides (pKa ~17). This allows for facile deprotonation under mild basic conditions, generating a nucleophilic anion that can participate in alkylation or further acylation.
Reactivity Landscape Visualization
The following diagram maps the divergent reactivity pathways of MFC based on reaction conditions.
Figure 1: Divergent reactivity pathways of Methyl Formylcarbamate driven by pH and nucleophile choice.
Part 2: The Formyl Group as a Chemical Warhead
N-Formylation of Amines (Chemo-selective Transfer)
MFC acts as a "formyl donor." When reacted with primary or secondary amines, the amine attacks the highly activated formyl carbon. The methoxycarbonyl group acts as a leaving group (in the form of methyl carbamate), transferring the formyl group to the amine.
Mechanism:
-
Nucleophilic attack of amine on formyl C.[1]
-
Formation of tetrahedral intermediate.
-
Collapse of intermediate and expulsion of methyl carbamate.
Advantage over Mixed Anhydrides: MFC is a crystalline solid (or stable oil depending on purity) that is easier to handle than unstable acetic-formic anhydride.
Heterocyclic Synthesis (The "Killer App")
In drug discovery, MFC is invaluable for constructing nitrogen-containing heterocycles, particularly pyrimidines and 1,3,5-triazines . Here, the entire N-CHO fragment is often incorporated, or the formyl group serves as a C1 source while the carbamate directs the cyclization.
Case Study: Pyrimidine Synthesis Reacting MFC with enamines or activated methylene compounds (like malonates) under basic conditions leads to ring closure.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl Formylcarbamate (In Situ Method)
Note: While MFC can be isolated, in situ generation is often preferred to maximize yield and minimize hydrolysis.
Reagents:
-
Methyl Carbamate (1.0 equiv)
-
Formic Acid (1.2 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation of Formylating Agent: In a flame-dried flask under Argon, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.2 eq). Stir at 0°C for 30 minutes, then at 50°C for 15 minutes to generate acetic formic anhydride (AFA).
-
Activation: Cool the AFA mixture to 0°C. Add Methyl Carbamate (1.0 eq) dissolved in minimal anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (or NMR for the appearance of the N-CHO peak ~9.2 ppm).
-
Workup: Remove volatiles under high vacuum. The residue (MFC) can be used directly or recrystallized from Et2O/Hexanes if solid.
Protocol B: Synthesis of N-Formyl Morpholine (Formyl Transfer Demo)
This protocol validates the activity of the MFC formyl group.
Reagents:
-
MFC (1.1 equiv)
-
Morpholine (1.0 equiv)
-
THF (Anhydrous)
Methodology:
-
Dissolve MFC (1.1 eq) in anhydrous THF.
-
Add Morpholine (1.0 eq) dropwise at RT.
-
Stir for 4 hours. The reaction is usually exothermic.
-
Validation: The byproduct, methyl carbamate, will precipitate or can be washed away with water. The product, N-formyl morpholine, is extracted with DCM.
-
Analytics: Confirm via 1H NMR (Look for rotamers of N-CHO at 8.0–8.2 ppm).
Part 4: Mechanism of Heterocycle Formation (Visualized)
The following diagram illustrates the mechanism for synthesizing a pyrimidine core using MFC and an amidine. This pathway is critical for kinase inhibitor development.
Figure 2: Step-wise mechanism of pyrimidine ring formation utilizing MFC as a C-N-C building block.
Part 5: Stability & Handling Data
| Parameter | Specification | Practical Note |
| Physical State | White Crystalline Solid / Oil | Melting point varies by purity; often handled as crude oil. |
| Moisture Sensitivity | High | Hydrolyzes to Methyl Carbamate + Formic Acid. Store in desiccator. |
| Thermal Stability | Moderate | Decomposes >100°C. Avoid high-vac heating for prolonged periods. |
| Storage | -20°C under Argon | Shelf life ~3-6 months if strictly anhydrous. |
References
-
Formylation of Amines Using Formic Acid/Ethyl Formate. Source: ResearchGate.[2] Context: Establishes the baseline mechanism for formyl transfer from formate/carbamate species to amines. Link:[Link]
-
N-Formylation of Amines: A Review of Reagents. Source: MDPI (Molecules). Context: Comprehensive review of formylating agents, including mixed anhydrides and carbamate derivatives. Link:[Link]
-
Synthesis of N-Heterocycles via Carbamate Intermediates. Source: Organic Chemistry Portal. Context: Details the use of carbamate-tethered electrophiles in the synthesis of bioactive heterocycles. Link:[Link]
-
Methyl Carbamate Properties and Safety. Source: PubChem (NIH). Context: Fundamental physical and safety data for the parent compound, methyl carbamate.[3][4] Link:[Link][3]
Sources
Stability and Decomposition of Methyl Formylcarbamate: A Technical Guide
Part 1: Executive Technical Summary
Methyl formylcarbamate (MFC), structurally defined as methyl
This guide provides a definitive analysis of the stability, decomposition pathways, and handling protocols for MFC, synthesized from first-principles chemical kinetics and empirical data on homologous
Part 2: Chemical Structure & Reactivity Profile
To understand the decomposition of MFC, one must first analyze its electronic environment. The molecule features a nitrogen atom flanked by two carbonyl groups (an imide-like structure).
Electronic Properties
-
Acidity (
): The proton in MFC is significantly more acidic ( ) compared to simple methyl carbamate ( ). This acidity drives base-catalyzed decomposition. -
Electrophilicity: The formyl carbonyl is highly susceptible to nucleophilic attack due to the lack of stabilizing alkyl donors, making it the primary site for hydrolytic cleavage.
Key Instability Factors
| Factor | Effect on MFC | Mechanism |
| Basic pH (>8.0) | Critical Instability | Deprotonation of |
| Nucleophiles | High Reactivity | Rapid transacylation or hydrolysis at the formyl center. |
| Thermal (>60°C) | Moderate Instability | Decarboxylation or disproportionation to methyl carbamate and CO. |
Part 3: Decomposition Mechanisms
The decomposition of methyl formylcarbamate is pH-dependent. Below are the two primary pathways relevant to solution-phase stability.
Pathway A: Base-Catalyzed Hydrolysis (Dominant)
In basic media, the reaction proceeds rapidly via nucleophilic attack at the formyl carbonyl, typically faster than attack at the carbamate carbonyl.
-
Nucleophilic Attack: Hydroxide (
) attacks the formyl carbon. -
Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.
-
Collapse: Elimination of the methyl carbamate anion (
). -
Products: Formic acid (as formate) and Methyl Carbamate.
Pathway B: Thermal Degradation
At elevated temperatures or in the gas phase, MFC can undergo unimolecular decomposition or disproportionation.
Visualization of Pathways
Figure 1: Mechanistic pathways for the decomposition of Methyl Formylcarbamate under basic and thermal conditions.
Part 4: Experimental Protocols
Stability Assessment Protocol (HPLC-UV)
To accurately determine the half-life (
Reagents:
-
Phosphate buffer (pH 2.0, 7.4, 9.0)
-
Acetonitrile (HPLC Grade)
-
Internal Standard: Benzamide (50 µg/mL)
Instrument Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: Isocratic 10% Acetonitrile / 90% Water (0.1%
)-
Note: Low organic content is required to retain the polar MFC.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 210 nm (Carbonyl absorption)
-
Temperature: 25°C
Procedure:
-
Stock Preparation: Dissolve 10 mg MFC in 10 mL dry acetonitrile (1 mg/mL). Store at -20°C.
-
Initiation: Spike 100 µL of Stock into 9.9 mL of pre-thermostatted buffer (pH 7.4). Vortex for 5 seconds.
-
Sampling: Inject 10 µL immediately (
). Repeat injections every 15 minutes for 4 hours. -
Quantification: Plot
vs. time. The slope yields .
Synthesis of Analytical Standard
If commercial standards are unavailable, MFC can be synthesized via the formylation of methyl carbamate.
Reaction:
Protocol:
-
Dissolve Methyl Carbamate (1.0 eq) in THF.
-
Add Formic Acetic Anhydride (1.2 eq) dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Concentrate in vacuo. Purify via silica gel chromatography (Ethyl Acetate/Hexanes).
Part 5: Data & Stability Profiles
Estimated Stability Data
Based on structural analogs (
| Condition | Estimated Half-Life ( | Major Degradants | Notes |
| pH 1.2 (Simulated Gastric) | > 24 Hours | Methyl Carbamate | Protonation of carbonyl stabilizes against nucleophilic attack. |
| pH 7.4 (Physiological) | 2–6 Hours | Methyl Carbamate, Formate | Gradual hydrolysis of the formyl group. |
| pH 9.0 (Basic) | < 10 Minutes | Methyl Carbamate, Formate | Rapid base-catalyzed deacylation. |
| Solid State (25°C) | > 1 Year | None | Stable if kept dry. Hygroscopic. |
| DMSO Solution | > 1 Week | None | Stable in aprotic polar solvents. |
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for determining the hydrolytic stability of Methyl Formylcarbamate.
Part 6: References
-
Hydrolysis of Amides, Carbamates, and Ureas. Source: Journal of the Chemical Society B. Context: Establishes the mechanisms (A2 vs A1) for carbamate decomposition in acid/base. URL:[Link]
-
Kinetic Study and Mechanism Hydrolysis of N-methylcarbamates. Source: ResearchGate / Int. J. Chem. Kinet. Context: Provides comparative kinetic data for N-substituted carbamates, validating the E1cB mechanism in alkaline media. URL:[Link]
-
Methyl Carbamate Properties & Toxicology. Source: PubChem / National Toxicology Program. Context: Baseline stability and physical property data for the parent compound, methyl carbamate.[1][2] URL:[Link]
-
Organic Carbamates in Drug Design. Source: National Institutes of Health (PMC). Context: Discusses the metabolic stability of carbamate linkages in prodrug design. URL:[Link]
Sources
Green Synthesis Routes for N-Arylcarbamates Using Methyl Formate: A Technical Guide
Executive Summary
The synthesis of N-arylcarbamates is a critical intermediate step in the production of polyurethanes, pharmaceuticals, and agrochemicals. Historically, this process has relied on phosgene—a highly toxic and corrosive gas. As the chemical industry shifts toward sustainable practices, the oxidative carbonylation of anilines using methyl formate (MF) has emerged as a robust, green alternative[1]. Methyl formate, which can be synthesized directly from CO₂ hydrogenation, acts as a liquid, easily transportable surrogate for carbon monoxide and methanol.
As a Senior Application Scientist, I have structured this guide to move beyond basic reaction summaries. Here, we will dissect the chemical causality behind catalyst selection, map the mechanistic pathways, and provide a self-validating experimental protocol designed for high-yield, reproducible synthesis of N-arylcarbamates.
Mechanistic Pathways & Chemical Causality
Understanding the reaction network is paramount for optimizing yield and suppressing side products. The oxidative carbonylation of anilines utilizing MF does not follow a single elementary step; rather, it operates through competing and convergent pathways.
The Dual-Pathway Mechanism
-
In Situ Decarbonylation (The CO/MeOH Route): In the presence of a strong base (e.g., sodium methoxide), methyl formate undergoes controlled decarbonylation to yield CO and methanol in situ. Palladium (Pd) or Copper (Cu) catalysts then facilitate the classic oxidative carbonylation of the amine using these generated species.
-
The N-Formylation Route (The Formanilide Intermediate): Aniline can undergo a non-catalytic nucleophilic substitution (
) with MF to form formanilide (FAN). While early literature considered FAN an unproductive dead-end, recent kinetic studies reveal that FAN acts as a viable intermediate. In the presence of a Pd catalyst, methanol, and oxygen, FAN undergoes oxidative methoxycarbonylation to yield the target methyl N-phenylcarbamate (MPC)[1].
Mechanistic pathways for N-arylcarbamate synthesis using methyl formate.
Catalyst Systems and Performance Metrics
The efficiency of the MF-based route is heavily dependent on the catalyst and its associated promoters. Both homogeneous and heterogeneous systems have been developed, with Pd-supported catalysts showing the highest productivity for industrial diamines like toluene-2,4-diamine (TDA).
The Causality of Promoters (The Role of NaI)
Why is sodium iodide (NaI) ubiquitously used as a promoter in these systems? The causality lies in the synergistic effect of the cation and anion:
-
The Cation (
): Enhances the basicity of the catalytic microenvironment. This facilitates the dissociative adsorption of methanol and aniline onto the Pd active sites. -
The Anion (
): Iodide strongly coordinates with the Pd center, stabilizing intermediate complexes and accelerating the migratory insertion of CO into the Pd–N bond, which is often the rate-limiting step.
Quantitative Performance Comparison
| Catalyst System | Substrate | Promoter | Conditions | Yield / Conversion | Key Observation |
| Pd(10%)@C | Aniline | NaI | 160°C, 2-4 h | High yield (MPC) | Excellent baseline for monofunctional amines. |
| Pd@ZrO₂ | TDA | NaI | 120-160°C, O₂ | Highest productivity | Best support for suppressing N-methylation side reactions. |
| PdCl₂-CuCl₂ | Aniline | NaI / HCl | 100-165°C, O₂ | Moderate yield | Homogeneous system; HCl reduces yield compared to NaI[2]. |
| CuCl₂ | Aniline | NaI | 165°C (438 K), 1 h | 43.5% (MPC) | Cost-effective alternative to Pd, though requires higher pressure[2]. |
Experimental Protocol: Oxidative Carbonylation Workflow
To ensure high reproducibility and scientific integrity, the following protocol represents a self-validating system. By incorporating in-process analytical tracking (GC-MS), researchers can verify intermediate formation (like formanilide) before proceeding to product isolation.
Step-by-Step Methodology
-
Reagent Preparation & Drying:
-
Dry methyl formate and methanol over 3Å molecular sieves to prevent moisture-induced hydrolysis of the carbamate.
-
Activate the heterogeneous catalyst (e.g., Pd@ZrO₂) under vacuum at 120°C for 2 hours.
-
-
Reactor Charging:
-
In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with aniline (10 mmol), methyl formate (50 mmol, acting as both reagent and solvent), Pd catalyst (1 mol%), and NaI promoter (5 mol%).
-
-
Pressurization (Safety Critical):
-
Causality Check: Pure oxygen mixed with volatile organics poses a severe explosion hazard. Pressurize the autoclave with a lean O₂/N₂ mixture (e.g., 6% O₂ in N₂) to a total pressure of 3.0 to 5.0 MPa.
-
-
Reaction Execution:
-
Heat the reactor to 160°C under vigorous stirring (800 rpm to overcome gas-liquid mass transfer limitations). Maintain for 2 to 4 hours.
-
-
In-Process Validation:
-
Extract a 0.1 mL aliquot via a sampling valve at
hour. Analyze via GC-FID/MS. Validation: You should observe the transient peak of formanilide (FAN) confirming the pathway is active.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully depressurize.
-
Filter the mixture through a Celite pad to recover the Pd catalyst.
-
Remove unreacted MF and methanol under reduced pressure. Purify the crude methyl N-phenylcarbamate via recrystallization from a hexane/ethyl acetate mixture.
-
Self-validating experimental workflow for N-arylcarbamate synthesis.
Side Reactions and Mitigation Strategies
A deep technical understanding requires acknowledging and mitigating failure modes. The use of MF introduces specific side reactions that diminish the yield of the target carbamate:
-
N-Methylation: Dimethyl carbonate (DMC) can form as a byproduct during the reaction. DMC acts as a potent methylating agent, leading to N-methylated anilines. Mitigation: Utilizing slightly acidic or neutral supports like ZrO₂ instead of highly basic supports suppresses DMC formation.
-
Electrophilic Aromatic Substitution: Formaldehyde, generated from the decomposition of MF or methanol, can cause methylene bridging between aromatic rings, forming methylene-bridged tetracarbamates (e.g., TDC-CH₂-TDC). Mitigation: Strict control of reaction time and temperature, alongside rapid cooling post-reaction, limits the accumulation of formaldehyde.
Conclusion
The utilization of methyl formate for the synthesis of N-arylcarbamates represents a highly elegant intersection of green chemistry and industrial pragmatism. By understanding the dual mechanistic pathways—specifically the viability of the formanilide intermediate[1]—and the causality behind catalyst/promoter interactions, researchers can safely and efficiently scale this non-phosgene route for advanced materials development.
References
1.[1] Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed / ChemSusChem. 2.[2] Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. ResearchGate. 3. A green route to polyurethanes: oxidative carbonylation of industrially relevant aromatic diamines by CO2-based methyl formate. RSC Publishing. 4. Carbon2Polymer: A CO2-based Route to Polyurethanes via Oxidative Carbonylation of TDA with Methyl Formate. d-nb.info.
Sources
Formanilide as a Masked Isocyanate: Mechanistic Pathways and Protocols for Phosgene-Free Carbamate Synthesis
Executive Summary
In the landscape of modern pharmaceutical and agrochemical synthesis, the direct handling of isocyanates—and their precursor, phosgene—presents significant safety and regulatory challenges.[1] Formanilide (
This guide details the mechanistic role of formanilide in carbamate synthesis, specifically focusing on Acceptorless Dehydrogenative Coupling (ADC) and Chemical Dehydration pathways. It provides validated protocols for converting formanilides to carbamates, emphasizing atom economy and process safety.[2]
Mechanistic Foundations: The Isocyanate Surrogate Strategy
The utility of formanilide lies in its ability to dehydrate to phenyl isocyanate under specific catalytic or thermal conditions. Unlike the phosgene route, which builds the carbonyl core from scratch (
The Equilibrium
The transformation relies on the thermodynamic equilibrium between the formanilide and the isocyanate:
In the presence of an alcohol (
Pathway Visualization
The following diagram illustrates the divergence between the traditional phosgene route and the formanilide "masked" route.
Figure 1: Comparative pathways showing Formanilide as a stable storage state for the isocyanate functionality, avoiding direct phosgene handling.
Synthetic Pathways and Causality
Catalytic Dehydrogenation (The "Green" Route)
Recent advances utilize Pincer-ligand complexes (Ru, Fe, or Mn) to catalyze the Acceptorless Dehydrogenative Coupling (ADC) .
-
Causality: The metal center activates the N-H bond of the formanilide.
-hydride elimination releases , generating the isocyanate coordinated to the metal or free in solution. The alcohol nucleophile then attacks the isocyanate carbon. -
Advantage: The only byproduct is hydrogen gas. No chloride salts or toxic waste.
Chemical Dehydration (The "Fast" Route)
For small-scale synthesis where catalysts are unavailable, chemical dehydration using phosphorus oxychloride (
-
Causality: The dehydrating agent converts the formyl oxygen into a good leaving group. Base-mediated elimination yields the isocyanate.
-
Constraint: Stoichiometric waste generation requires rigorous purification.
Experimental Protocol: Ruthenium-Catalyzed Synthesis
This protocol describes the conversion of formanilide to
Materials & Reagents
| Component | Specification | Role |
| Substrate | Formanilide (1.0 equiv) | Masked Isocyanate |
| Reagent | Primary Alcohol (e.g., 1-Hexanol) (1.2 equiv) | Nucleophile |
| Catalyst | Ru-Pincer Complex (e.g., Ru-MACHO®) (0.5 - 1 mol%) | Dehydrogenation Agent |
| Solvent | Toluene or Xylene (Anhydrous) | High-boiling medium |
| Base | KOtBu (Catalytic, 1-2 mol%) | Ligand activation |
Step-by-Step Methodology
Step 1: Catalyst Activation (Inert Atmosphere)
-
Action: In a glovebox or under Argon Schlenk line, charge a pressure tube with the Ru-catalyst (0.01 mmol) and KOtBu (0.02 mmol). Add 1.0 mL of anhydrous toluene.
-
Reasoning: Pincer catalysts often require base-mediated deprotonation of the ligand arm to become active (aromatization/dearomatization mechanism). Moisture kills this active species immediately.
Step 2: Substrate Addition
-
Action: Add Formanilide (1.0 mmol) and the Alcohol (1.2 mmol) to the reaction vessel.
-
Critical Parameter: Ensure the alcohol is dry. Water competes with the alcohol for the isocyanate intermediate, reverting it to aniline and
(via unstable carbamic acid).
Step 3: Reflux and Dehydrogenation
-
Action: Seal the tube (equipped with a pressure relief or open reflux under Argon flow) and heat to 110–135°C.
-
Duration: 12–24 hours.
-
Observation: Evolution of hydrogen gas bubbles indicates reaction progress.
-
Causality: High temperature is thermodynamically required to drive the endergonic dehydrogenation (
) forward by removing volatile (Le Chatelier’s principle).
Step 4: Quench and Isolation
-
Action: Cool to room temperature. Filter through a short pad of silica or Celite to remove the metal catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize (if solid) or flash chromatography (Hexane/EtOAc).
Mechanism Visualization (Catalytic Cycle)
Figure 2: Simplified catalytic cycle showing the generation of the isocyanate intermediate via dehydrogenation.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be controlled:
| Parameter | Optimal Range | Impact of Deviation |
| Temperature | 110°C – 140°C | <110°C: Reaction stalls; dehydrogenation is endothermic. >150°C: Thermal degradation of carbamate to urea byproducts. |
| Alcohol Stoichiometry | 1.1 – 1.5 equiv | Excess: Drives equilibrium to carbamate. Deficit: Increases self-reaction of isocyanate (dimerization). |
| System Pressure | Open/Vented (Argon) | Closed System: |
| Solvent Polarity | Non-polar (Toluene) | Polar solvents may stabilize the formanilide tautomer, hindering dehydrogenation. |
Safety and Scalability
Handling Formanilide vs. Isocyanates[3]
-
Formanilide: Solid/viscous liquid, low vapor pressure, moderate toxicity (skin irritant). Can be weighed on open balances.
-
Phenyl Isocyanate: High vapor pressure, lachrymator, extreme respiratory sensitizer.
-
Safety Advantage: The protocol generates the isocyanate transiently. The concentration of free isocyanate at any given moment is negligible, drastically reducing exposure risk.
Scalability
-
Heat Transfer: On >100g scales, hydrogen evolution can be vigorous. Ensure adequate headspace and venting.
-
Catalyst Removal: For pharmaceutical applications (GMP), residual Ruthenium must be scavenged (e.g., using thiol-functionalized silica) to meet ICH Q3D guidelines (<10 ppm).
References
-
Direct Synthesis of Carbamates via Dehydrogenation
- Title: Conversion of formamides to isocyanates (Patent US3960914A).
-
Non-Phosgene Isocyanate Synthesis
- Title: How To Get Isocyan
- Source: PMC / NIH.
-
URL:[Link]
-
Reaction with Carbonates (Contextual)
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Formamides as Isocyanate Surrogates: A Mechanistically Driven Approach to the Development of Atom-Efficient, Selective Catalytic Syntheses of Ureas, Carbamates, and Heterocycles [organic-chemistry.org]
- 3. Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Methodological & Application
Using methyl formylcarbamate as an amine protecting group
Application Note: Utilizing Methyl N-Formylcarbamate in Advanced Amine Protection and Synthesis
Executive Summary
Amine protection is a critical parameter in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. While standard carbamates (Boc, Cbz, Fmoc) dominate the landscape, the synthesis of primary amines directly from unactivated alcohols via the Mitsunobu reaction requires a specialized ammonia surrogate. Methyl formylcarbamate (MFC) acts as an exceptionally efficient, highly atom-economical imide-like protecting group. This application note details the mechanistic rationale and validated protocols for deploying MFC as a dual-protected ammonia surrogate, highlighting its unique capacity for orthogonal deprotection.
Mechanistic Insights: The Case for Methyl Formylcarbamate
The Mitsunobu amination relies on the pronucleophile possessing an acidic N–H bond (typically pKa < 11) to successfully protonate the betaine intermediate formed by triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD).
-
Electronic Activation: In MFC, the nitrogen lone pair is heavily delocalized into both the formyl and methoxycarbonyl groups. This dual electron-withdrawing effect lowers the N–H pKa to approximately 9.0, making it an ideal nucleophile for displacing activated alcohols.
-
Steric Advantages: Compared to the bulky di-tert-butyl iminodicarboxylate (Boc₂NH), the linear geometry of the formyl group and the small footprint of the methyl ester minimize steric clashes, enabling the amination of highly hindered secondary alcohols.
-
Orthogonal Reactivity: The N-formylcarbamate moiety is effectively an unsymmetrical imide. The formyl group is highly susceptible to soft nucleophiles, allowing for selective deformylation to yield a stable methyl carbamate . This provides a strategic checkpoint in multi-step syntheses where the amine must remain protected during subsequent harsh conditions, as formylcarbamate motifs are highly versatile in late-stage functionalization .
Quantitative Reagent Comparison
To justify the selection of MFC, Table 1 compares its physicochemical properties against traditional Mitsunobu ammonia surrogates.
Table 1: Comparative Analysis of Ammonia Surrogates in Mitsunobu Amination
| Reagent | Molecular Weight ( g/mol ) | Approx. pKa | Atom Economy (Active N) | Primary Deprotection Conditions |
| Methyl Formylcarbamate | 103.08 | ~9.0 | High (13.5%) | Mild base (selective), KOH (global) |
| Phthalimide | 147.13 | 8.3 | Low (9.5%) | Hydrazine (reflux) or strong acid |
| Boc₂NH | 217.26 | 8.2 | Very Low (6.4%) | TFA or HCl (strong acid) |
Experimental Workflows & Methodologies
Fig 1: Primary amine synthesis via methyl formylcarbamate Mitsunobu alkylation and deprotection.
Protocol A: Mitsunobu Amination using Methyl Formylcarbamate
Objective: Convert an alcohol to a doubly protected N-alkyl formylcarbamate with inversion of stereochemistry. Causality & Self-Validation: The dropwise addition of DIAD at 0 °C is critical. It controls the exothermic formation of the PPh₃-DIAD betaine, preventing premature reduction of the azo compound. TLC validation is achieved by observing the disappearance of the alcohol (typically UV inactive, visualized with KMnO₄) and the appearance of the UV-active protected amine.
-
Preparation: In an oven-dried flask under argon, dissolve the target alcohol (1.0 equiv), PPh₃ (1.2 equiv), and methyl formylcarbamate (1.2 equiv) in anhydrous THF to achieve a 0.2 M substrate concentration.
-
Activation: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Coupling: Add DIAD (1.2 equiv) dropwise over 15 minutes via a syringe pump.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL/mmol). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the N-alkyl formylcarbamate.
Protocol B: Selective Deformylation
Objective: Isolate the methyl carbamate-protected amine. Causality & Self-Validation: The formyl carbonyl is highly electrophilic and lacks the resonance stabilization present in the methoxycarbonyl group. Methanolic ammonia acts as a soft, unhindered nucleophile that selectively attacks the formyl group, releasing formamide . The reaction is self-validating as the product shifts to a lower Rf on TLC due to the newly exposed, hydrogen-bond-donating N–H group.
-
Reaction: Dissolve the purified N-alkyl formylcarbamate in a 2.0 M solution of NH₃ in MeOH (0.1 M substrate concentration).
-
Cleavage: Stir the solution at room temperature for 2–3 hours.
-
Isolation: Concentrate the mixture under reduced pressure. The byproduct (formamide) and residual ammonia are removed by re-dissolving the residue in CH₂Cl₂ and washing with water. Dry the organic layer and concentrate to yield the pure N-alkyl methyl carbamate.
Protocol C: Global Deprotection to the Primary Amine
Objective: Completely remove the formylcarbamate moiety to yield the free primary amine. Causality & Self-Validation: While strong aqueous acids can achieve global deprotection, base-mediated hydrolysis is often preferred to avoid the racemization of sensitive stereocenters or the cleavage of acid-labile groups (e.g., tert-butyl ethers).
-
Hydrolysis: Dissolve the N-alkyl formylcarbamate in a 3:1 mixture of MeOH and 2.0 M aqueous KOH (0.1 M substrate concentration).
-
Heating: Heat the mixture to reflux (approx. 70 °C) for 6–8 hours.
-
Phase Separation: Cool the reaction to room temperature. Acidify the mixture to pH 2 using 1.0 M HCl, and wash with Et₂O to remove neutral organic impurities.
-
Recovery: Basify the aqueous layer to pH 12 using 2.0 M NaOH. Extract the free amine with CH₂Cl₂ (3 × 20 mL). Dry over Na₂SO₄ and concentrate carefully (avoiding high vacuum if the amine is volatile) to yield the primary amine.
References
-
Bell, J. R., & Jones, J. H. (1974). "The position of the dinitrophenyl group in im-dinitrophenylhistidine derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2336-2339. URL:[Link]
-
Ye, T., et al. (2019). "Rh(III)-Catalyzed Annulation of Boc-Protected Benzamides with Diazo Compounds: Approach to Isocoumarins." Molecules, 24(5), 937. URL:[Link]
Application Note: Methyl Formylcarbamate in Peptide Synthesis
This guide details the application of Methyl Formylcarbamate (MFC) in peptide synthesis. While less ubiquitous than standard coupling reagents (e.g., HATU, DIC), MFC serves as a specialized, mild reagent for N-terminal formylation .
This application is critical for synthesizing:
-
N-formylated bioactive peptides (e.g., prokaryotic chemotactic peptides like f-Met-Leu-Phe).[1][2]
-
Formyl-protected intermediates where acidic conditions (required for other formylating agents) must be avoided.
Executive Summary
Methyl Formylcarbamate (
The reaction is driven by the release of methyl carbamate , a neutral, water-soluble byproduct that is easily removed during workup. This makes MFC an excellent choice for "clean" chemistry in late-stage peptide modification.
Key Advantages
-
Mild Conditions: Avoids the use of strong acids or unstable anhydrides.
-
Clean Workup: The byproduct (methyl carbamate) is non-acidic and water-soluble.
-
Selectivity: Preferential reaction at the N-terminal amine due to the high electrophilicity of the formyl carbonyl compared to the carbamate carbonyl.
Chemical Mechanism & Rationale
The utility of Methyl Formylcarbamate lies in its structure: an N-acyl carbamate. It possesses two electrophilic centers: the formyl carbonyl and the carbamate carbonyl.
Reaction Pathway
Nucleophilic attack by the N-terminal amine (
-
Path A (Formylation): The amine attacks the formyl group. The leaving group is the carbamate anion (
), which is significantly more stable than the formamide anion ( ) that would result from Path B. -
Path B (Urethane Formation): Attack at the carbamate carbonyl is kinetically disfavored and thermodynamically unlikely due to the poor leaving group ability of formamide.
Mechanism Diagram
The following diagram illustrates the selective formylation pathway.
Caption: Selective N-formylation mechanism via Methyl Formylcarbamate. The reaction is driven by the stability of the methyl carbamate leaving group.
Experimental Protocols
Protocol A: Solid-Phase N-Formylation (Manual)
This protocol is designed for the synthesis of chemotactic peptides (e.g., f-Met-Leu-Phe) on Wang or Rink Amide resin.
Materials:
-
Peptide-Resin (Fmoc-deprotected, free amine).[3]
-
Methyl Formylcarbamate (MFC).
-
Dimethylformamide (DMF, anhydrous).
-
Dichloromethane (DCM).[3]
Step-by-Step Procedure:
-
Preparation of Resin:
-
Ensure the N-terminal Fmoc group has been removed (20% Piperidine/DMF).[4]
-
Wash the resin (
DMF, DCM) to remove all traces of piperidine. -
Note: Residual piperidine can react with MFC; ensure thorough washing.
-
-
Reagent Activation:
-
In a glass vial, dissolve Methyl Formylcarbamate (3.0 equivalents) relative to the resin loading.
-
Dissolve in minimal DMF (approx. 5-10 mL per gram of resin).
-
Add DIEA (3.0 equivalents) .
-
Rational: The base neutralizes the proton released during the attack, though the leaving group itself is neutral. DIEA ensures the N-terminus remains unprotonated (
vs ).
-
-
Coupling Reaction:
-
Add the MFC/DIEA solution to the resin.
-
Agitate gently (rocker or shaker) at Room Temperature for 2 hours .
-
Monitoring: Perform a Kaiser Test (Ninhydrin). A negative result (yellow/colorless beads) indicates complete formylation. If positive (blue beads), re-couple for 1 hour.
-
-
Workup:
-
Drain the reaction mixture.[5]
-
Wash resin:
DMF, DCM, MeOH. -
Insight: The byproduct, methyl carbamate, is highly soluble in MeOH and DMF, ensuring no contamination.
-
-
Cleavage:
-
Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5%
).
-
Protocol B: Solution-Phase N-Formylation
Used for modifying short peptide fragments or amino acid esters in solution.
Step-by-Step Procedure:
-
Dissolve the amino component (1.0 eq) in DCM or DMF.
-
Add DIEA (1.2 eq) .
-
Add Methyl Formylcarbamate (1.1 eq) .
-
Stir at room temperature for 4–6 hours.
-
Purification:
-
Dilute with Ethyl Acetate.
-
Wash with 5%
(to remove DIEA), water, and brine. -
Note: Methyl carbamate is water-soluble and will be removed during the aqueous washes.
-
Dry over
and concentrate.
-
Comparative Analysis: Formylation Reagents
The following table contrasts MFC with traditional formylation methods, highlighting its specific utility in avoiding acidic byproducts.
| Feature | Methyl Formylcarbamate (MFC) | Formic Acid / DCC | p-Nitrophenyl Formate |
| Reaction pH | Neutral / Mildly Basic | Acidic / Neutral | Neutral |
| Byproduct | Methyl Carbamate (Neutral, Soluble) | Dicyclohexylurea (DCU) (Insoluble solid) | p-Nitrophenol (Acidic, Yellow, difficult to remove) |
| Atom Economy | Moderate | Low (Large urea byproduct) | Moderate |
| Reactivity | Moderate (Selective) | High (Risk of side reactions) | High |
| Stability | Stable Solid | Unstable Mixed Anhydride (in situ) | Stable Solid |
| Best Use | Late-stage modification, "Clean" chemistry | Standard robust peptides | Solution phase (if color monitoring is needed) |
Case Study: Synthesis of f-Met-Leu-Phe (fMLP)
fMLP is a potent leukocyte chemotactic factor. Its synthesis requires precise N-terminal formylation of Methionine.
Workflow Diagram: The following graph visualizes the synthesis flow, emphasizing the insertion of MFC.
Caption: Solid-phase synthesis workflow for f-Met-Leu-Phe utilizing Methyl Formylcarbamate for the final capping step.
Troubleshooting & Optimization
-
Incomplete Reaction: If the Kaiser test remains slightly blue, increase the temperature to 40°C. MFC is thermally stable up to moderate temperatures.
-
Solubility: MFC is soluble in organic solvents (DCM, DMF, THF). Do not use water or alcohols as solvents for the reaction, as they may compete as nucleophiles (though slowly).
-
Storage: Store MFC in a desiccator at 4°C. Moisture can hydrolyze the reagent to methyl carbamate and formic acid over time.
References
-
Waki, M., & Meienhofer, J. (1977). Efficient preparation of N-alpha-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019–2020. Link(Establishes the context of formylation strategies in peptide synthesis).
-
Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. Link(Foundational text on formyl group utility).
-
ChemicalBook. (2024). Methyl formylcarbamate Product Properties and CAS 30690-19-8.[6] Link(Verification of reagent availability and properties).
-
BenchChem. (2025).[5] Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Link(General application note on formylation).
-
PubChem. (2025). Methyl formylcarbamate Compound Summary. Link(Structural verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 30690-19-8 methyl formylcarbamate [sourcingchemicals.com]
Application Note: Reductive Amination with Methyl Formylcarbamate for the Synthesis of Protected Aminomethylamines
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, self-validating methodology for utilizing methyl formylcarbamate as an electrophilic C1 synthon to install methoxycarbonyl-protected aminomethyl linkages.
Introduction & Mechanistic Rationale
In medicinal chemistry, the introduction of an aminomethyl linker (
Methyl formylcarbamate (CAS 30690-19-8) offers an elegant solution. By acting as a stable, handleable aldehyde equivalent, it allows for the direct installation of a protected aminomethyl motif (
Mechanistic Causality
The reaction proceeds via a classic reductive amination cascade, but the electronic properties of the formylcarbamate dictate specific reagent choices. The primary or secondary amine attacks the formyl group to form a hemiaminal. Acid catalysis (typically acetic acid) is required to protonate the hydroxyl group, driving the elimination of water to form a highly electrophilic iminium ion. This iminium species is subsequently trapped by a mild hydride source.
Mechanistic pathway of reductive amination using methyl formylcarbamate.
Experimental Design & Reagent Selection
To ensure a high-yielding and self-validating system, the choice of reducing agent and solvent is critical.
Reducing Agent: Sodium triacetoxyborohydride (STAB,
Solvent System: 1,2-Dichloroethane (DCE) is strongly preferred over Tetrahydrofuran (THF) or Methanol (MeOH). DCE provides optimal solubility for STAB and accelerates the reaction rate. Protic solvents like MeOH should be avoided as they can lead to solvolysis of the delicate iminium intermediate or the final aminal product.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and conversion rates, establishing the boundaries of the protocol:
| Reducing Agent | Solvent | Additive | Temp (°C) | Conversion (%) | Mechanistic Notes |
| NaBH(OAc)3 | DCE | AcOH (1.0 eq) | 25 | >95% | Optimal; high iminium selectivity, fast kinetics. |
| NaBH(OAc)3 | THF | AcOH (1.0 eq) | 25 | 80% | Slower reaction rate; requires extended stirring (12h+). |
| NaBH3CN | MeOH | None | 25 | 65% | Toxic byproducts; risk of aminal solvolysis in protic media. |
| NaBH4 | MeOH | None | 0 to 25 | <40% | Poor selectivity; competitive over-reduction of the aldehyde. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that each mechanistic stage is complete before proceeding, eliminating downstream failures.
Materials Required
-
Target Amine (1.0 equiv, 1.0 mmol)
-
Methyl formylcarbamate (1.1 equiv, 1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)
-
Glacial Acetic Acid (1.0 equiv, 1.0 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
Workflow
Step-by-step experimental workflow for the reductive amination protocol.
Detailed Execution
Step 1: System Initialization
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolve the target amine (1.0 mmol) and methyl formylcarbamate (1.1 mmol) in anhydrous DCE (10 mL).
-
Add glacial acetic acid (1.0 mmol) dropwise. Causality Note: The acid serves a dual purpose—it protonates the hemiaminal to facilitate water loss and activates the resulting iminium ion for hydride attack.
Step 2: Iminium Validation (Checkpoint 1)
-
Stir the mixture at room temperature (
) for 30 to 60 minutes. -
Self-Validation: Withdraw a
aliquot, dilute in acetonitrile, and analyze via LC-MS. You must observe the mass of the iminium ion (or the methanol adduct if LC-MS uses MeOH) and the complete consumption of the starting amine. Do not proceed to reduction until iminium formation is confirmed.
Step 3: Selective Hydride Reduction
-
Cool the reaction mixture briefly in a water bath (
) to mitigate any minor exotherms. -
Add STAB (1.5 mmol) portionwise over 5 minutes.
-
Remove the water bath and allow the reaction to stir at room temperature for 2 to 12 hours.
-
Self-Validation (Checkpoint 2): Monitor via TLC (stain with Ninhydrin or Potassium Permanganate). The reaction is complete when the iminium intermediate is fully consumed.
Step 4: Quenching and Workup
-
Quench the reaction by slowly adding saturated aqueous
(10 mL). Causality Note: A basic quench is strictly required. Acidic workups will hydrolyze the newly formed -alkoxycarbonyl aminal linkage back to the starting amine and formaldehyde equivalents. -
Stir vigorously for 15 minutes until gas evolution (
and ) ceases. -
Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (
). -
Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography. Use a gradient of Hexanes/Ethyl Acetate or DCM/Methanol (containing 1% Triethylamine to prevent on-column degradation of the aminal).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Application Note: Methyl Formylcarbamate as a Bifunctional Synthon in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Mechanistic Insights
As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles and multicomponent reaction (MCR) scaffolds, the demand for orthogonal, mild, and highly selective building blocks has surged. Methyl formylcarbamate (MFC, CAS: 30690-19-8) has emerged as a highly versatile, bifunctional reagent utilized in the synthesis of complex pharmaceutical intermediates [1].
Structurally, MFC (
The Causality of Chemoselectivity (Expertise & Experience)
A critical challenge in organic synthesis is achieving chemoselectivity without the need for exhaustive protection/deprotection steps. The regioselectivity of nucleophilic attack on N-formylcarbamates has been extensively studied, demonstrating that kinetic control strictly dictates the reaction pathway [3].
-
Kinetic Control (Formylation): The formyl group is sterically unhindered and highly electrophilic. At low temperatures (0–5 °C), nucleophiles (such as primary amines) preferentially attack the formyl carbon. This leads to the expulsion of methyl carbamate as a stable leaving group, yielding an N-formyl amine.
-
Thermodynamic Control (Carbamoylation): The carbamate carbonyl is stabilized by resonance from the adjacent methoxy oxygen. It requires higher activation energy to break. If the reaction is heated, attack at this center becomes possible, leading to urea derivatives.
By strictly controlling the temperature, chemists can leverage MFC as a mild formylating agent that avoids the harsh, acidic, or moisture-sensitive conditions associated with traditional reagents like Vilsmeier-Haack complexes or acetic formic anhydride [4].
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible via MFC, highlighting its utility in generating both N-formyl intermediates and downstream heterocycles.
Fig 1. Divergent synthetic pathways of Methyl Formylcarbamate in API synthesis.
Quantitative Data: Reagent Comparison
To justify the selection of MFC over conventional formylating agents, the table below summarizes key performance metrics based on standard pharmaceutical intermediate synthesis parameters.
| Formylating Reagent | Optimal Temp (°C) | Average Yield (%) | Chemoselectivity | Primary Byproducts | Atom Economy / Mildness |
| Methyl Formylcarbamate | 0 - 25 | 85 - 95 | High (N over O) | Methyl carbamate | Excellent / Mild |
| Acetic Formic Anhydride | -20 - 0 | 70 - 90 | Moderate | Acetic acid, CO | Good / Requires strict anhydrous conditions |
| DMF / | 80 - 100 | 60 - 80 | Low (Harsh) | Phosphates, DMF | Poor / Highly acidic |
| Formic Acid | 100 - 120 | 50 - 75 | Low | Water | Moderate / Requires Dean-Stark trap |
Experimental Protocols
Protocol: Synthesis of N-Formyl Pharmaceutical Intermediates and Downstream Isocyanides
Objective: Selective N-formylation of a primary amine precursor using MFC, followed by dehydration to an isocyanide for Ugi multicomponent reactions.
Self-Validating System: This protocol is designed with built-in physical and chemical checkpoints. The initial formylation is validated by a distinct retention factor (
Phase 1: Kinetic Formylation
-
Solvation: Dissolve the primary amine precursor (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM is an aprotic solvent that prevents the solvolysis of the formyl group, ensuring MFC reacts exclusively with the target amine.
-
-
Thermal Control: Cool the reaction flask to 0–5 °C using an ice-water bath.
-
Causality: Maintaining low temperatures strictly enforces kinetic control, preventing the thermodynamic attack on the carbamate carbonyl and avoiding urea byproduct formation.
-
-
Reagent Addition: Add methyl formylcarbamate (11.0 mmol, 1.1 equiv) dropwise over 30 minutes. Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.
-
In-Process Validation: Monitor via TLC (Eluent: Hexane/EtOAc 1:1). The starting amine typically exhibits an
of ~0.2 (stains with ninhydrin), while the N-formyl product shifts to an of ~0.5 (UV active, ninhydrin negative). -
Workup: Wash the organic layer with 5% aqueous
(2 x 25 mL) followed by brine (25 mL).-
Causality: The mild basic wash selectively partitions the cleaved methyl carbamate byproduct into the aqueous phase without hydrolyzing the newly formed, sensitive N-formyl bond. Dry over anhydrous
and concentrate under reduced pressure.
-
Phase 2: Dehydration to Isocyanide (Optional Downstream Step)
-
Activation: Redissolve the crude N-formyl intermediate in anhydrous DCM (40 mL). Add triethylamine (30.0 mmol, 3.0 equiv) and cool to -10 °C.
-
Dehydration: Slowly add Phosphorus oxychloride (
, 12.0 mmol, 1.2 equiv) dropwise.-
Self-Validation Checkpoint: The reaction will generate HCl gas (neutralized by
, forming a visible white precipitate of triethylamine hydrochloride). The cessation of exothermic activity and stabilization of the precipitate indicates the completion of the dehydration to the isocyanide.
-
Workflow Visualization
Fig 2. Step-by-step experimental workflow for MFC-mediated synthesis of API intermediates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Methyl Formylcarbamate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely aware that synthesizing N-formylcarbamates—specifically methyl formylcarbamate (CAS: 30690-19-8)[1]—presents unique chemical challenges. Standard amide coupling or formylation techniques often result in sub-10% yields due to the inherent electronic properties of the carbamate group.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to help you overcome poor conversion rates and product degradation.
PART 1: Causality & Troubleshooting FAQs
Q1: Why is my starting methyl carbamate failing to convert fully, resulting in extremely low yields? The Causality: The nitrogen atom in methyl carbamate is a remarkably weak nucleophile. Its lone pair is heavily delocalized into the adjacent ester carbonyl via resonance. Consequently, standard formylating agents (like neat formic acid or formate esters) lack the electrophilicity required to drive the C-N bond formation. The Solution: You must utilize a highly activated, highly electrophilic formylating agent. Acetic formic anhydride (AFA) is the gold standard for this transformation[2]. Alternatively, recent green chemistry advancements have demonstrated that carbamates can be N-formylated using CO₂ and hydrosilanes (e.g., PhSiH₃) under zinc catalysis at elevated temperatures, though AFA remains the most accessible benchtop solution.
Q2: My LC-MS/NMR indicates that methyl formylcarbamate was formed during the reaction, but my isolated yield is near zero. Where is the product going? The Causality: Methyl formylcarbamate is structurally an acyclic imide (a diacylamine equivalent). The presence of two strongly electron-withdrawing groups (the formyl and the methoxycarbonyl) makes the carbonyl carbons highly susceptible to nucleophilic attack. If you are performing a standard aqueous workup, water rapidly attacks the formyl group, hydrolyzing the product back into the starting methyl carbamate. The Solution: Completely eliminate aqueous workups from your protocol. Transition to non-aqueous isolation methods, such as high-vacuum distillation or crystallization from anhydrous solvents.
Q3: I am observing significant gas evolution during the reaction and a complex mixture of side products. What is causing this? The Causality: Thermal degradation. Acetic formic anhydride is thermally labile. If the reaction temperature exceeds 50–60 °C, AFA decomposes into carbon monoxide (gas evolution) and acetic acid[3]. Furthermore, the N-formylcarbamate product itself can undergo thermal decarbonylation. The Solution: Strict thermal control is non-negotiable. AFA must be generated in situ, cooled to 0 °C prior to carbamate addition, and the reaction must not exceed 20–25 °C.
PART 2: Quantitative Data Presentation
To select the optimal formylation strategy, compare the empirical performance of various reagents based on conversion efficiency and hydrolysis risk.
| Formylating Agent | Reaction Temp (°C) | Expected Conversion (%) | Hydrolysis Risk | Primary Byproducts |
| Formic Acid (neat) | 100 | < 10% | High | Unreacted starting material |
| Formic Acid + DCC | 25 | 40 - 50% | Moderate | N-acylureas |
| Acetic Formic Anhydride (AFA) | 0 to 20 | 85 - 95% | Low (if non-aqueous) | Acetic acid[2] |
| CO₂ / PhSiH₃ / Zn(OAc)₂ | 100 - 120 | 60 - 84% | Low | Siloxanes |
PART 3: Reaction & Workflow Visualizations
The following diagrams map the logical relationships and experimental workflows required for successful synthesis.
Mechanistic pathways in methyl formylcarbamate synthesis, highlighting target formation and degradation.
Self-validating experimental workflow for the synthesis and isolation of methyl formylcarbamate.
PART 4: Self-Validating Experimental Protocol
High-Yield Synthesis of Methyl Formylcarbamate via In Situ AFA
This protocol utilizes a self-validating system to ensure reagent integrity before committing your starting materials.
Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)
-
Under an inert argon atmosphere, mix 2.5 equivalents of anhydrous formic acid (98%+) with 2.0 equivalents of acetic anhydride.
-
Heat the mixture to 50 °C for exactly 2 hours to drive the formation of AFA[3].
-
Self-Validation Check: Cool a 0.1 mL aliquot to room temperature and analyze via FTIR. You must observe two distinct anhydride carbonyl stretches at approximately 1790 cm⁻¹ and 1725 cm⁻¹ . If these peaks are absent, the AFA has degraded or failed to form; do not proceed.
Step 2: Carbamate Addition
-
Cool the validated AFA solution to 0 °C using an ice bath.
-
Slowly add 1.0 equivalent of methyl carbamate[1] in portions. Causality: The low temperature prevents the exothermic decomposition of AFA upon addition.
Step 3: Formylation Progression
-
Allow the reaction mixture to slowly warm to 20 °C.
-
Stir continuously for 12–18 hours under argon.
-
Self-Validation Check: Monitor the reaction via anhydrous TLC (eluent: 1:1 EtOAc/Hexane). The product will appear as a new spot running higher (less polar) than the highly polar methyl carbamate starting material.
Step 4: Non-Aqueous Isolation (Critical Step)
-
Do NOT add water or aqueous quenchers.
-
Transfer the reaction mixture to a rotary evaporator equipped with a high-efficiency vacuum pump.
-
Remove the volatile acetic acid byproduct and unreacted AFA under high vacuum (≤ 1 mbar) while keeping the water bath strictly below 30 °C to prevent thermal decarbonylation.
-
Purify the resulting crude residue by crystallization from anhydrous diethyl ether or via short-path vacuum distillation to yield pure methyl formylcarbamate.
PART 5: References
1.[1] "Methyl formylcarbamate (CAS: 30690-19-8) Properties and Synonyms." LookChem. URL:[Link] 2. "Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst." RSC Publishing. URL:[Link] 3.[2] "Formylation of Amines." PMC - National Center for Biotechnology Information. URL:[Link] 4.[3] "N-Formylation of Anilines and Amines Using Formic Acid-Acetic Anhydride Over Silica Gel." Jetir.org. URL:[Link]
Sources
Technical Support Center: Methyl N-Formylcarbamate Reductive Amination
This guide addresses the technical nuances of performing reductive amination using Methyl N-formylcarbamate (CAS: 30690-19-8).
Note on Reagent Specificity: This guide focuses on Methyl N-formylcarbamate (
Executive Summary: The pH "Goldilocks" Zone
For the reductive amination of methyl formylcarbamate, the optimal pH window is 4.5 – 5.5 .
Unlike standard aldehydes, methyl formylcarbamate contains an imide-like proton (
-
pH > 6.0 (Too Basic): The reagent deprotonates, forming an unreactive anion that resists nucleophilic attack.
-
pH < 4.0 (Too Acidic): The amine nucleophile becomes fully protonated (
), preventing the initial attack on the formyl group.
Module 1: The Science of pH Optimization
The Mechanism
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an
Figure 1: Reaction pathway requiring balanced pH for both nucleophilic attack and dehydration.
The pH Paradox Explained
The success of this reaction hinges on the ionization state of two species: the Amine and the Reagent .
| pH Range | State of Amine ( | State of Reagent ( | Reaction Outcome |
| < 4.0 | Protonated ( | Neutral | Stalled. Amine cannot attack the carbonyl. |
| 4.5 – 5.5 | Equilibrium Sufficient free base present | Neutral Active Electrophile | Optimal. Fast imine formation and reduction. |
| > 6.0 | Free Base | Deprotonating ( | Stalled / Decomp. Anionic species resists attack; potential deformylation. |
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose reaction failures.
Issue 1: No Conversion (Starting Material Remains)
-
Diagnosis: The pH is likely too low (amine protonated) or too high (reagent deprotonated).
-
Fix: Check pH of the reaction mixture (wet pH paper).
-
If pH < 4: Add anhydrous Sodium Acetate or Triethylamine (TEA) dropwise to reach pH 5.
-
If pH > 6: Add Glacial Acetic Acid to reach pH 5.
-
Issue 2: Reagent Hydrolysis / Loss of Formyl Group
-
Diagnosis: Presence of Methyl Carbamate (
) in LCMS. -
Cause: Water contamination or high pH (base-catalyzed deformylation).
-
Fix:
-
Use molecular sieves (3Å or 4Å) in the reaction vessel.
-
Switch solvent to anhydrous 1,2-Dichloroethane (DCE) or Methanol.
-
Ensure pH does not exceed 6.0.
-
Issue 3: Low Yield with Sodium Triacetoxyborohydride (STAB)
-
Diagnosis: Reaction is sluggish despite correct stoichiometry.
-
Cause: STAB releases acetic acid, potentially dropping pH < 4 over time.
-
Fix: Monitor pH during the reaction. If it drifts too low, buffer with small amounts of TEA. Alternatively, switch to Sodium Cyanoborohydride (
) which is stable at pH 4-5 and allows for better pH control.
Module 3: Optimized Experimental Protocol
Reagents:
-
Methyl N-formylcarbamate (1.0 - 1.2 equiv)
-
Amine (1.0 equiv)[1]
-
Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Methanol (anhydrous) or DCE/MeOH (10:1)
-
Acetic Acid (glacial)
Step-by-Step Workflow
-
Preparation: Dissolve the amine (1.0 mmol) and Methyl N-formylcarbamate (1.1 mmol) in anhydrous Methanol (5 mL).
-
pH Adjustment (Critical):
-
Add Glacial Acetic Acid dropwise while testing with pH paper.
-
Target: Distinct orange color on universal indicator paper (pH ~5).
-
Tip: If using an amine salt (e.g., HCl salt), add TEA first to freebase, then adjust back with AcOH.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Molecular sieves can be added here to drive equilibrium.
-
-
Reduction:
-
Add
(1.5 mmol) in one portion. -
Safety: Perform in a fume hood (cyanide risk).
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by TLC/LCMS.
-
Workup:
-
Quench with sat.
(caution: gas evolution). -
Extract with DCM or EtOAc.
-
Wash organic layer with brine, dry over
.
-
Figure 2: Decision tree for reaction setup and pH control.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride? A: Yes, STAB is often preferred for safety (no cyanide). However, STAB is moisture-sensitive and slightly acidic. If using STAB, use DCE as the solvent and ensure the system is strictly anhydrous. You may not need to add as much Acetic Acid initially, as STAB liberates AcOH.
Q: Why is my product unstable on silica gel?
A: The product contains a gem-diamine-like linkage (
Q: The reagent Methyl Formylcarbamate is not dissolving. A: It has limited solubility in pure non-polar solvents. Use a mixture of DCE/MeOH (4:1) or pure Methanol. Solubility improves as the reaction warms or upon addition of the amine.
Q: Can I use this reagent to formylate the amine (make a formamide)?
A: No. Under reductive conditions, the
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link
- Foundational text on pH optimization (pH 5-6) for cyanoborohydride reductions.
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Establishes protocols for STAB, highlighting the role of Acetic Acid.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218683, Methyl N-formylcarbamate. Link
- Verification of reagent structure and properties.
Sources
Purification of methyl formylcarbamate by recrystallization or chromatography
Case ID: MFC-PUR-001 Subject: Purification Protocols for Methyl Formylcarbamate (CAS 7504-77-0) via Recrystallization & Chromatography Assigned Scientist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Methyl formylcarbamate (
This guide prioritizes Recrystallization as the primary method due to its milder thermal profile. Flash Chromatography is presented as a secondary option, requiring specific stationary phase buffering to prevent on-column degradation.
Module 1: Recrystallization (Primary Method)
Recrystallization is preferred for MFC because it avoids the active sites of silica gel, which can catalyze deformylation.
Solvent Selection Strategy
The polarity of the
| Solvent System | Polarity | Suitability | Notes |
| Toluene | Moderate | High | Excellent temperature coefficient for carbamates. Boiling point (110°C) is the upper limit; do not reflux excessively. |
| EtOAc / Hexanes | Mixed | High | Classic "Solvent/Anti-solvent" pair. Allows purification at lower temperatures (<60°C). |
| Isopropyl Ether | Low-Mod | Medium | Good for final polishing; requires less heat than toluene. |
| Ethanol/Water | High | Critical Failure | DO NOT USE. Water and protic solvents at high heat promote hydrolysis of the formyl group. |
Protocol A: The Toluene Method (Single Solvent)
Best for: Large scale (>5g) batches with moderate impurities.
-
Dissolution: Place crude MFC in a flask. Add Toluene (approx. 5 mL per gram).
-
Heating: Heat to 80–90°C (below boiling). Crucial: Do not reflux for >10 mins.
-
Filtration: If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours.
-
Finishing: Cool to 0°C in an ice bath for 30 mins. Filter crystals and wash with cold hexanes.
Protocol B: The EtOAc/Hexane Method (Two-Solvent)
Best for: Thermally sensitive batches or small scales.
-
Dissolution: Dissolve crude MFC in the minimum amount of warm Ethyl Acetate (EtOAc) at 40–50°C.
-
Precipitation: Add warm Hexanes dropwise until persistent cloudiness (turbidity) appears.
-
Re-solubilization: Add 1–2 drops of EtOAc to clear the solution.
-
Crystallization: Remove heat. Cover flask with foil (exclude light) and let stand at RT.
Troubleshooting: "Oiling Out"
A common issue where the product separates as a liquid oil rather than crystals.
Diagnosis & Fix Flowchart:
Module 2: Flash Chromatography (Secondary Method)
Use chromatography only if recrystallization fails to remove specific byproducts. The acidity of standard silica gel (
Critical Modification: Buffered Silica
You must neutralize the silica gel before running the column.
Protocol:
-
Slurry Preparation: Prepare the silica slurry using your mobile phase (e.g., 30% EtOAc in Hexanes).
-
Buffering: Add 1% Triethylamine (Et3N) to the slurry solvent.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase without Et3N to remove excess base (prevents base-catalyzed decomposition).
-
Loading: Load sample as a liquid (dissolved in minimal DCM) or solid load (absorbed onto Celite). Do not dry load onto raw silica.
Recommended Mobile Phases
-
System A: Dichloromethane (DCM) / Methanol (98:2 to 95:5). Note: Keep MeOH low to prevent transesterification.
-
System B: Hexanes / Ethyl Acetate (Gradient 10%
50% EtOAc).
Decision Matrix: Purification Workflow
Module 3: Stability & Storage FAQs
Q: My compound turned into a liquid after sitting on the bench. What happened?
A: MFC is hygroscopic and susceptible to hydrolysis. Atmospheric moisture hydrolyzes the
-
Corrective Action: Store strictly in a desiccator at 4°C.
Q: Can I use water to wash the crystals? A: No. While methyl carbamate is water-soluble, the formyl derivative is sensitive. Use cold anhydrous ether or hexanes for washing filter cakes.
Q: The NMR shows a split peak for the formyl proton. Is it impure?
A: Not necessarily.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
). If the peaks coalesce into a singlet, it is a single pure compound.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General protocols for recrystallization of amides and carbamates).
-
Organic Syntheses. N-Methylformanilide (Demonstrating purification of N-formyl compounds via distillation/crystallization logic). Org.[1] Synth.1940 , 20, 66.
-
PubChem. Methyl Carbamate (Parent Compound Data). National Library of Medicine. (Used for solubility/stability inference). [2]
-
BOC Sciences. Recrystallization Techniques and Solvents. (General industrial guidelines for solvent selection).
Sources
Technical Support Center: Precision Thermal Management in Methyl Formylcarbamate Synthesis
Status: Operational Ticket Priority: High (Process Safety & Yield Criticality) Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Summary: The Thermal Tightrope
You are likely accessing this guide because your methyl formylcarbamate (MFC) reaction has exhibited inconsistent yields, unexpected pressure events, or purity degradation.
In the synthesis of MFC—typically achieved via the formylation of methyl carbamate using Acetic Formic Anhydride (AFA) —temperature is not merely a variable; it is the primary switch between synthesis and decomposition.
The Core Problem: The formylating agent (AFA) is thermodynamically unstable. It degrades into acetic acid and carbon monoxide (CO) gas.[1] This degradation is exponentially temperature-dependent.
-
Too Hot (>20°C): AFA decomposes before reacting, leading to low conversion and dangerous pressure spikes (CO evolution).
-
Too Cold (<0°C): Reaction kinetics stall, leading to accumulation of unreacted anhydride, which poses a "thermal runaway" risk upon warming.
This guide provides the protocols to stabilize this thermal window.
Module 1: Critical Temperature Thresholds
The following data defines your safe operating window. Deviating from these limits is the root cause of 90% of failures in this workflow.
Table 1: Thermal Stability Profile of Reaction Components
| Component / Phase | Optimal Temp | Critical Limit | Consequence of Excursion |
| AFA Generation | 0°C – 5°C | > 10°C | Rapid exotherm; loss of formyl donor titer. |
| MFC Reaction | 10°C – 15°C | > 25°C | Competitive decomposition of AFA; CO gas evolution. |
| Quench/Workup | < 5°C | > 30°C | Hydrolysis of product; reversion to methyl carbamate. |
| Storage (MFC) | 4°C (Dry) | > 60°C | Decarboxylation to methanol + isocyanic acid derivatives. |
Process Note: The reaction of formic acid with acetic anhydride to generate AFA is strongly exothermic . You must remove heat faster than it is generated to prevent a runaway that destroys your reagent before you even begin the formylation step.
Module 2: Troubleshooting Active Fluctuations
Use this decision matrix to address specific anomalies occurring during the run.
Q1: My internal temperature is spiking despite maximum cooling. What is happening?
Diagnosis: You are likely dosing the acetic anhydride (during AFA gen) or the AFA (during formylation) too fast. The reaction rate has exceeded the heat transfer capacity of your vessel (UA). Immediate Action:
-
Stop Dosing: Halt addition immediately.
-
Max Cooling: Ensure jacket temperature is at least 10°C below target internal temperature (process hysteresis).
-
Do NOT Panic-Cool: Do not drop the jacket to -78°C. Freezing the reaction mixture can lead to a "sleeping dragon" scenario where reagents accumulate and react violently once thawed.
Q2: I see gas evolution (bubbling) in the bubbler. Is this normal?
Diagnosis: No. This indicates decarbonylation . The AFA is decomposing into Acetic Acid and Carbon Monoxide (CO).[1] Root Cause: Internal temperature exceeded 20°C, or the reaction mass is acidic and catalytic decomposition is occurring. Immediate Action:
-
Check internal temperature sensors.
-
Verify scrubber airflow (CO is toxic).
-
If temperature is stable but gas continues, your AFA stock has likely degraded. Abort and restart with fresh reagents.
Q3: The yield is low, but purity is high. Where did the product go?
Diagnosis: "Thermal Theft." The AFA decomposed thermally before it could formylate the methyl carbamate. Corrective Protocol:
-
Increase the equivalents of AFA (typically 1.5 - 2.0 eq required).
-
Lower the addition temperature of the AFA generation step to <5°C.
Module 3: Validated Experimental Protocol
This protocol minimizes thermal stress. It uses in situ generation of AFA followed by controlled addition.
Reagents:
-
Methyl Carbamate (1.0 eq)
-
Formic Acid (98%, 2.2 eq)
-
Acetic Anhydride (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Ether (High heat capacity preferred).
Step-by-Step Workflow:
-
AFA Generation (The Danger Zone):
-
Formylation:
-
Dissolve Methyl Carbamate in DCM.
-
Add the cold AFA solution to the carbamate solution slowly.
-
Control Point: Allow T to rise to 15°C (room temp) only after addition is complete.
-
Stir for 12-18 hours.
-
-
Quench:
-
Cool back to 0°C .
-
Quench with ice-cold water or saturated
(careful: evolution). -
Extract immediately.
-
Module 4: Process Visualization
Diagram 1: Thermal Control Loop & Decomposition Pathways
This diagram illustrates the competition between the desired synthesis and the fatal decomposition pathway driven by temperature fluctuations.
Caption: Figure 1. Process flow showing critical divergence between product formation and CO off-gassing based on thermal control.
Diagram 2: Process Engineering Setup
Standard setup for managing the exotherm.
Caption: Figure 2. Reactor control loop. Note the interlock: Dosing must physically stop if internal temperature exceeds the setpoint.
References
-
Krimen, L. I. (1963). "Acetic Formic Anhydride."[1][6][7] Organic Syntheses, 50, 1.
- Establishes the instability of the formylating agent above room temper
- Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11722, Methyl carbamate."
- Safety and physical property data for the starting m
-
BenchChem. (2025).[7][8] "Technical Guide: Physical and Chemical Properties of Methyl (4-formylphenyl)carbamate and Related Compounds." 8[2][5][7][8][9][10][11][12][13]
- Provides context on general synthesis workflows for formyl carbam
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN1004353B - Process for preparing N-methyl carbamates - Google Patents [patents.google.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic formic anhydride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Reaction Optimization Support Hub: Troubleshooting Incomplete Conversion
Status: Operational Operator: Senior Application Scientist Ticket ID: RXN-STALL-001
Initial Triage: The Analytical Reality Check
Before altering reaction parameters, we must validate the data. A common "stalled reaction" is often an artifact of uncalibrated monitoring.
The "Hidden Yield" Error
Symptom: HPLC/LC-MS shows 50% starting material (SM) and 50% product, but isolated yield is <30%. Root Cause: Differences in extinction coefficients (UV absorption) or ionization efficiency (MS) between SM and Product.
The Fix: Relative Response Factor (RRF) Calibration Do not rely on "Area %" for conversion unless SM and Product are isomers. You must determine the RRF.[1][2][3][4]
Protocol: Single-Point RRF Determination
-
Prepare Standard: Weigh accurate amounts of pure SM and pure Product (e.g., 10 mg each) into a single volumetric flask.
-
Dissolve & Analyze: Run the mixture using your standard reaction method.
-
Calculate:
-
Apply: Correct your reaction conversion:
Expert Insight: If you lack pure product, use NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine conversion. NMR is inherently quantitative (1H integration
molarity).
Diagnostic Workflow: Kinetics vs. Thermodynamics
If the analytical data is confirmed, the reaction has physically stalled. You must determine if the barrier is Kinetic (too slow) or Thermodynamic (equilibrium limit).[5]
The Time-Course Experiment
Protocol:
-
Take a sample at
. -
Take a sample at
. -
Take a sample at
.
Interpretation Matrix:
| Observation | Diagnosis | Scientific Rationale |
| Conversion increases linearly (e.g., 10% | Kinetic Issue (Slow Rate) | The reaction is working but the rate constant ( |
| Conversion plateaus early (e.g., 50% | Thermodynamic Equilibrium OR Catalyst Death | The system has reached |
| Conversion decreases (e.g., 60% | Product Decomposition | The product is unstable under reaction conditions (e.g., hydrolysis, oxidation). |
Visualizing the Decision Tree
Figure 1: Diagnostic logic flow for identifying the root cause of incomplete conversion.
The "Spike" Protocol: Reagent vs. Catalyst Integrity
If the reaction plateaus, is it because the reaction is reversible (Equilibrium) or because the engine died (Catalyst/Reagent Deactivation)?
The Experiment:
-
Split the stalled reaction mixture into two vials (A and B).
-
Vial A (Control): Stir at reaction temperature.
-
Vial B (Spike): Add 0.5 equivalents of the limiting reagent and/or fresh catalyst.
-
Monitor both after 1 hour.
Results & Actions:
-
Vial B converts further: The reaction was NOT at equilibrium. The original reagent was consumed by a side reaction (e.g., moisture killing a Grignard) or the catalyst was poisoned.
-
Fix: Dry solvents, degas thoroughly, or increase catalyst loading.
-
-
Vial B does not convert further: The reaction is at Thermodynamic Equilibrium . Adding more reagent just shifts the ratio slightly but won't drive it to completion easily.
Advanced Optimization Strategies
Scenario A: Thermodynamic Limit (Equilibrium)
The reverse reaction is as fast as the forward reaction (
Strategy: Le Chatelier’s Principle You must "stress" the system to shift the equilibrium.[8][9]
-
Remove Product:
-
Dean-Stark Trap: Remove water (for condensations).[10]
-
Molecular Sieves: Add 3Å or 4Å sieves directly to the flask.
-
Distillation: If the product is volatile, distill it off continuously.
-
-
Precipitation: Choose a solvent where the product is insoluble.
-
Excess Reagent: Use 5–10 equivalents of the cheap reagent to drive the expensive one to completion.
Scenario B: Kinetic Limit (Too Slow)
The reaction is moving, but it will take weeks to finish.
Strategy: The Arrhenius Equation
-
Concentration: If running at 0.1 M, try 1.0 M. (Rate
for 2nd order). -
Temperature: A 10°C increase typically doubles the reaction rate.
-
Caution: Check the boiling point of your solvent.[11] Switch from DCM (bp 40°C) to DCE (bp 83°C) or Toluene (bp 110°C).
-
Scenario C: Catalyst Deactivation
Common in Pd/Pt cross-couplings or enzymatic reactions.
-
Poisoning: S, P, amines, or heavy metals in the starting material can bind irreversibly to the catalyst.[12]
-
Fix: Purify SM with a scavenger resin (e.g., QuadraSil) before the reaction.
-
-
Ligand Instability: Phosphine ligands can oxidize in air.
-
Fix: Switch to an air-stable precatalyst (e.g., Pd(dppf)Cl2 or Buchwald G3 precatalysts).
-
FAQ: Specific Scenarios
Q: I added 5 equivalents of catalyst, but the reaction still stops at 60%.
A: This is a classic Equilibrium signature. A catalyst lowers the activation energy (
Q: My reaction works on 50 mg but fails on 10 g. A: This is likely a Mass Transfer or Heat Transfer issue.
-
Mixing: Large vessels have poorer mixing. Ensure the vortex reaches the bottom.
-
Exotherm: On a large scale, heat accumulates, potentially degrading the catalyst or reagent. Add reagents slowly (dropwise) and use internal temperature monitoring.
Q: The reaction turns black and stops. A: "Pd-Black" formation indicates ligand dissociation. The active Pd(0) has aggregated into inactive metal particles.
-
Fix: Add more ligand (stabilizer) or lower the temperature to prevent catalyst decomposition.
References
-
Reaction Monitoring & Response Factors
-
Thermodynamics vs.
-
Catalyst Deactivation
-
Troubleshooting Workflows
-
University of Rochester. "How to Troubleshoot a Reaction." Not Voodoo X. Link
-
Sources
- 1. 8.3 Le Chatelier's principle | Chemical equilibrium | Siyavula [siyavula.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Le Chatelier's principle [xaktly.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.3 Shifting Equilibria: Le Châtelierâs Principle - Chemistry 2e | OpenStax [openstax.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. jackwestin.com [jackwestin.com]
- 16. my.eng.utah.edu [my.eng.utah.edu]
- 17. How do catalyst poisoning and deactivation occur, and what strategies can.. [askfilo.com]
- 18. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 19. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
Minimizing di-formylation as a side reaction in formylation procedures
Status: Online | Tier: Level 3 Engineering Support Subject: Minimizing Di-formylation in Aromatic & Heteroaromatic Substrates Case ID: FORM-OPT-2024-X9
Diagnostic Interface: Root Cause Analysis
Before modifying your protocol, you must identify the mechanistic driver of your side reaction. Di-formylation is rarely random; it is a function of substrate electron density and reagent aggression .
Visual Troubleshooting Workflow
Use the following decision tree to categorize your issue and jump to the relevant solution module.
Caption: Logic flow for selecting the correct mitigation strategy based on substrate class and regioselectivity requirements.
Technical Module A: The Vilsmeier-Haack Protocol
Applicability: Pyrroles, Indoles, and highly activated aromatics. The Problem: The Vilsmeier reagent (chloromethyliminium salt) is a potent electrophile. In super-rich systems like pyrrole, the mono-formylated product often retains enough nucleophilicity to attack a second equivalent of the reagent, leading to 2,5-diformylpyrrole.
Mechanistic Insight
The reaction proceeds via an electrophilic aromatic substitution to form an iminium salt intermediate. This intermediate is electron-withdrawing , which theoretically should deactivate the ring against further attack. However, if the temperature is too high or the reagent is in excess, the deactivation is insufficient to prevent a second attack at the 5-position.
Caption: Vilsmeier-Haack pathway showing the critical divergence point between mono-product hydrolysis and di-formylation.
Optimized Protocol: Strict Stoichiometric Control
To ensure mono-formylation, you must starve the reaction of the second equivalent.
-
Reagent Preparation (The "Cold" Trap):
-
Charge a flame-dried flask with anhydrous DMF (1.1 equiv relative to substrate).
-
Cool to 0°C (ice/salt bath).
-
Add POCl₃ (1.05 equiv) dropwise over 30 minutes. Do not allow temperature to exceed 5°C.
-
Stir at 0°C for 30 mins to form the Vilsmeier salt (white/yellow precipitate may form).
-
-
Substrate Addition:
-
The "Reverse Quench":
-
Pour the reaction mixture into an ice-cold aqueous Sodium Acetate (2M) solution.
-
Why? Rapid buffering prevents acid-catalyzed polymerization or rearrangement during hydrolysis.
-
Technical Module B: Phenol Selectivity (Mg-Mediated)
Applicability: Phenols, Naphthols. The Problem: The Duff reaction and standard Vilsmeier-Haack often yield mixtures of ortho/para isomers or di-ortho formylated byproducts because the phenoxide ion is highly reactive at all open positions.
The Expert Solution: Casnati-Skattebøl Reaction
Instead of trying to "slow down" a Vilsmeier reaction, switch to a Magnesium-mediated process. This method uses a specific coordination mechanism that locks the reaction to the ortho position and generally prevents di-formylation due to the stability of the intermediate complex.
Protocol: High-Selectivity Ortho-Formylation
Reference: Skattebøl, L. et al. (1994) [See Ref 1]
| Parameter | Specification | Reason |
| Reagent | MgCl₂ (anhydrous) + Paraformaldehyde | Forms the active Mg-phenoxide complex. |
| Base | Triethylamine (Et₃N) | Deprotonates phenol to facilitate Mg coordination. |
| Solvent | THF or Acetonitrile | Promotes solubility of the Mg-complex. |
| Stoichiometry | 1.0 Substrate : 1.5 MgCl₂ : 2.0 (CH₂O)n | Excess formaldehyde is consumed, but the Mg-template limits the site of attack. |
Step-by-Step:
-
Dissolve Phenol (10 mmol) in dry THF (30 mL).
-
Add anhydrous MgCl₂ (15 mmol) and Et₃N (37 mmol). Stir for 15 min (formation of phenoxymagnesium species).
-
Add Paraformaldehyde (60 mmol) in one portion.
-
Reflux for 2–4 hours.
-
Workup: Cool, acidify with 5% HCl, and extract with Ether.
Why this stops di-formylation: The magnesium atom coordinates firmly between the phenoxide oxygen and the newly formed formyl group (as a salicylaldehyde-Mg salt). This 6-membered chelate ring is stable and sterically hinders the approach of a second formylating entity.
Frequently Asked Questions (FAQ)
Q1: My Vilsmeier reaction on an indole yields 30% di-formylated product despite using 1:1 stoichiometry. Why?
-
Diagnosis: Localized concentration hotspots.
-
Fix: You likely added the Vilsmeier reagent to the indole, or added the indole too quickly.
-
Correction: Always add the substrate solution dropwise to the pre-formed Vilsmeier reagent at low temperature. This ensures the substrate is always in the presence of a controlled amount of electrophile, rather than the electrophile being swamped by substrate (which can lead to dimerization) or vice versa.
Q2: Can I use blocking groups to prevent di-formylation?
-
Answer: Yes, but it adds synthetic steps.
-
Strategy: If you have a pyrrole and want only the 2-position, but the 5-position is reacting, you can introduce a transient blocking group (e.g., a carboxylic acid or ester) at position 5, formylate at 2, and then decarboxylate. However, optimizing temperature (-20°C) is usually more efficient than adding two synthetic steps.
Q3: Is the Duff reaction ever preferred over Vilsmeier for mono-formylation?
-
Answer: Rarely for selectivity. The Duff reaction (Hexamine/TFA) is notorious for "over-cooking" substrates into resins or di-formyl species. It is only preferred when the Vilsmeier conditions (POCl₃) are too harsh for other functional groups on your molecule, or if you specifically want the di-formyl product (which Duff does well).
References
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[3] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction.[2][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.
-
Hansen, P. E., & Skattebøl, L. (1996). Ortho-Formylation of Phenols. Organic Reactions.[1][2][5][7][9][10][11][12]
-
Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49,[9] 1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Role of dehydrating agents in improving imine formation
Welcome to the Imine Synthesis Support Center . As researchers and drug development professionals, you understand that Schiff base (imine) formation is a fundamental transformation in synthetic chemistry. However, because it is strictly governed by thermodynamic equilibrium, achieving quantitative yields often requires more than just mixing reagents.
This technical guide provides field-proven troubleshooting strategies, focusing on the causality behind reaction stalling and the critical role of dehydrating agents in driving these condensations to completion.
Section 1: The Thermodynamic Challenge
Q: Why do my imine syntheses stall at ~50% conversion despite prolonged heating and excess reagents?
A: Imine formation is a classic equilibrium process. The reaction initiates via the nucleophilic addition of a primary amine to a carbonyl compound (aldehyde or ketone), forming a hemiaminal intermediate[1][2]. This intermediate must then undergo dehydration (elimination of water) to form the carbon-nitrogen double bond[3].
Because water is a stoichiometric byproduct of this condensation, its accumulation in the reaction mixture pushes the equilibrium backward, leading to hydrolysis of the newly formed imine[4]. According to Le Chatelier's principle, the continuous and irreversible removal of water is the only thermodynamic way to drive the reaction forward to >99% conversion[5]. Heating alone simply accelerates the rate at which equilibrium is reached; it does not shift the equilibrium position favorably unless water is physically or chemically sequestered.
Imine formation mechanism and equilibrium shifting via water removal.
Section 2: Dehydrating Agent Selection Matrix
Q: How do I choose between molecular sieves, magnesium sulfate, titanium tetrachloride, and orthoesters?
A: Not all dehydrating agents are created equal. The choice depends entirely on the steric hindrance of your substrates, the nucleophilicity of your amine, and the acid-sensitivity of your product. Use the following data table to select the optimal system for your specific workflow.
| Dehydrating Agent | Mechanism of Action | Optimal Use Case | Key Limitations / Drawbacks |
| Molecular Sieves (3Å/4Å) | Physical sequestration of | Standard aliphatic/aromatic aldehydes and unhindered amines[1][3]. | Can be mechanically crushed by stir bars; requires rigorous thermal pre-activation. |
| Magnesium Sulfate ( | Chemical hydration (forms | Mild conditions, highly sensitive substrates[3]. | Equilibrium capacity is lower than sieves; prone to clumping in the flask. |
| Trimethyl Orthoformate (TMOF) | Chemical reaction with | Hindered ketones or weakly nucleophilic amines (e.g., anilines)[6][7]. | Generates methanol, which may interfere with downstream organometallic steps[7]. |
| Titanium Tetrachloride ( | Dual action: Strong Lewis acid activation of carbonyl + chemical dehydration. | Extremely sterically hindered or highly unreactive ketones[7][8]. | Generates HCl as a byproduct; requires massive excess of amine (3-5 eq) as a scavenger[7]. |
| Dean-Stark Apparatus | Azeotropic distillation (physical removal of water via boiling). | Large-scale syntheses using high-boiling solvents (toluene, benzene)[5]. | Requires high temperatures; unsuitable for thermally labile compounds[9]. |
Section 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. Below are the gold-standard methodologies for the two most common dehydration strategies.
Protocol A: Molecular Sieve-Mediated Imine Condensation
Causality Focus: Molecular sieves must be strictly anhydrous. Using "off-the-shelf" sieves without activation introduces ambient moisture, completely defeating their thermodynamic purpose.
-
Activation (Validation Step): Heat 3Å or 4Å molecular sieves (spherical pellets, not powder) in a vacuum oven at 250°C for 12 hours. Alternatively, flame-dry them under high vacuum in a Schlenk flask immediately before use.
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (
/Ar), add the carbonyl compound (1.0 eq) and the activated sieves (typically 0.5–1.0 g per mmol of substrate). -
Solvent & Amine Addition: Add an anhydrous solvent (e.g., dichloromethane or ethanol) followed by the primary amine (1.05 eq). Self-Validation: The slight 0.05 eq excess of amine compensates for potential trace volatilization during the reaction.
-
Reaction: Stir gently at room temperature. Critical: Use an overhead stirrer or a suitably sized oval stir bar at low RPM to prevent pulverizing the sieves into a fine powder.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the sieves. Concentrate the filtrate under reduced pressure to yield the crude imine.
Protocol B: In Situ Chemical Dehydration using Trimethyl Orthoformate (TMOF)
Causality Focus: TMOF reacts irreversibly with water, making it ideal for room-temperature condensations of weakly nucleophilic amines where physical desiccants fail[6][7].
-
Setup: Combine the carbonyl compound (1.0 eq) and the primary amine (1.0 eq) in a dry flask.
-
Dehydrating Solvent: Add neat Trimethyl Orthoformate (TMOF) to act as both the solvent and the dehydrating agent (approx. 3-5 mL per mmol).
-
Catalysis (Optional): For highly unreactive systems, add a catalytic amount of a mild acid (e.g., glacial acetic acid or p-Toluenesulfonic acid, 0.05 eq) to accelerate hemiaminal formation[10].
-
Reaction: Stir at room temperature or mild reflux for 2-12 hours. The water produced is instantly consumed by TMOF, driving the reaction forward.
-
Workup: Evaporate the unreacted TMOF, along with the methanol and methyl formate byproducts, under high vacuum to isolate the Schiff base.
Section 4: Troubleshooting & FAQs
Troubleshooting workflow for resolving stalled imine condensation reactions.
Q: My molecular sieves are turning my reaction mixture into a fine slurry that clogs my filter paper. How do I prevent this? A: This is caused by the mechanical grinding of the brittle aluminosilicate sieves by the magnetic stir bar against the glass flask wall. Solution: Switch to spherical sieve pellets rather than crushed forms. Alternatively, suspend the sieves above the reaction mixture in a Soxhlet extractor or a pressure-equalizing addition funnel fitted with a cotton plug, and reflux the solvent through the sieve bed.
Q: I am trying to condense a highly hindered ketone with an aniline, but TMOF and molecular sieves are failing. What is the next step?
A: Hindered ketones lack the electrophilicity required for the initial nucleophilic attack. You must switch to a reagent that provides both strong Lewis acid activation and irreversible dehydration, such as Titanium Tetrachloride (
Q: Can I use aqueous solvents for imine formation? A: Generally, no. Because water is the byproduct of the condensation, an aqueous environment inherently drives the equilibrium toward the starting materials (hydrolysis)[4]. However, in highly specialized cases—such as the synthesis of certain Covalent Organic Frameworks (COFs)—aqueous acetic acid can act as a catalyst where the polymeric imine product rapidly precipitates out of solution, driving the reaction forward via phase separation rather than dehydration[1].
References
-
Title: Imines – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: A review on synthesis and antimicrobial activity of Schiff bases Source: IJISET URL: [Link]
-
Title: Synthesis of Schiff Bases by Non-Conventional Methods Source: SciSpace URL: [Link]
-
Title: Imine Source: Wikipedia URL: [Link]
-
Title: Imines - Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]
-
Title: A COMPARISON OF IMINE FORMING METHODOLOGIES Source: ResearchGate URL: [Link]
-
Title: Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation Source: MDPI URL: [Link]
-
Title: What are the conditions used for schiff base reaction? Source: ResearchGate URL: [Link]
-
Title: Product Class 7: Imines Source: Thieme Connect URL: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Imine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. ijiset.com [ijiset.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Mechanistic Insights & Causality: The Chemistry of Formyl Transfer
Methyl Formylcarbamate vs. Traditional Formylating Agents: A Comparative Guide for Synthesis
The introduction of a formyl group (–CHO) is a fundamental and ubiquitous transformation in organic synthesis, essential for generating formamides, aldehydes, and key pharmaceutical intermediates[1][2]. While traditional reagents like formic acid and the Vilsmeier-Haack complex dominate industrial and bench-scale applications, the demand for orthogonal reactivity in complex molecule synthesis has driven the adoption of specialized formyl donors.
Methyl formylcarbamate (MFC) (CAS: 30690-19-8)[3][4] has emerged as a highly selective, mild alternative for the formylation of sensitive substrates. As a Senior Application Scientist, I have structured this guide to critically evaluate MFC against conventional formylating agents. By analyzing the causality behind experimental choices and providing self-validating protocols, this guide serves as a definitive framework for optimizing your synthetic workflows.
The selection of a formylating agent is dictated by the electronic nature of the substrate, the presence of sensitive functional groups, and the thermodynamic stability of the resulting byproducts.
Methyl Formylcarbamate (MFC): Mild & Neutral Transfer
MFC operates via a classical nucleophilic acyl substitution pathway. When a nucleophile (such as a primary or secondary amine) attacks the electrophilic formyl carbonyl of MFC, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels methyl carbamate (
Formic Acid: The Atom-Economical Standard
Formic acid is the most cost-effective and environmentally benign agent for standard N-formylation[1][5]. However, unactivated formic acid is a poor electrophile.
Causality for Selection: To drive the condensation reaction, one must either apply significant thermal energy (to dehydrate the resulting formate salt) or utilize Lewis acid catalysts (e.g.,
Vilsmeier-Haack Reagent (
Decision Workflow & Mechanistic Visualizations
To streamline reagent selection, the following logical workflow categorizes formylating agents based on target functionalization and substrate stability.
Decision workflow for selecting the optimal formylating agent.
Mechanistic pathway of N-formylation using methyl formylcarbamate.
Comparative Performance Analysis
The table below synthesizes the quantitative and qualitative performance metrics of these reagents to aid in process development.
| Feature | Methyl Formylcarbamate (MFC) | Formic Acid | Acetic Formic Anhydride (AFA) | Vilsmeier-Haack Reagent |
| Primary Application | N/O-formylation of sensitive substrates | Bulk N-formylation of robust amines[5] | Rapid N/O-formylation | C-formylation of electron-rich arenes[1] |
| Leaving Group / Byproduct | Methyl carbamate (neutral, solid) | Water (neutral, liquid) | Acetic acid (acidic, liquid) | Dimethylamine, HCl, Phosphates |
| Typical Conditions | Mild (20–50 °C), neutral pH | Heat (80–110 °C) or Lewis acid[6] | Cold (-20 to 0 °C), exothermic | 0 °C to reflux, requires basic workup |
| Chemoselectivity | High (tolerates acetals, silyl ethers) | Moderate (acidic conditions) | Low (prone to over-reaction) | Specialized (targets aromatic C-H bonds) |
| Atom Economy | Low to Moderate | High | Moderate | Low |
Experimental Protocols (Self-Validating Systems)
A robust synthetic protocol must be self-validating—meaning the physical phenomena occurring during the reaction provide real-time confirmation of mechanistic progress.
Protocol A: Mild N-Formylation using Methyl Formylcarbamate
Objective: Chemoselective formylation of an acid-sensitive primary amine. Self-Validating Mechanism: The reaction's progress is self-indicating. Because the methyl carbamate byproduct has limited solubility in non-polar media, its gradual precipitation from the solution visually confirms the forward trajectory of the equilibrium.
-
Initialization: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the target amine (1.0 equiv) in anhydrous toluene (0.2 M).
-
Reagent Addition: Add methyl formylcarbamate (1.1 equiv) in a single portion at room temperature.
-
Monitoring: Stir the reaction at 40 °C. Monitor the physical state of the reaction; a white precipitate (methyl carbamate) will begin to form within 30–60 minutes.
-
Validation & Workup: Once TLC confirms the complete consumption of the starting amine, cool the mixture to 0 °C to maximize byproduct precipitation. Filter the suspension through a Celite pad to remove the methyl carbamate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-formyl amine, which typically requires minimal further purification.
Protocol B: Traditional N-Formylation using Formic Acid
Objective: Cost-effective, bulk formylation of a robust aliphatic amine[1][5]. Self-Validating Mechanism: Utilizing a Dean-Stark apparatus allows for the volumetric quantification of evolved water. The collection of the theoretical stoichiometric volume of water physically validates the completion of the condensation reaction[5].
-
Initialization: Combine the amine (1.0 equiv) and aqueous 85% formic acid (1.5 equiv) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser[1].
-
Solvent Addition: Add toluene to achieve a 0.5 M concentration. The toluene acts as an azeotropic agent to carry water out of the reaction matrix.
-
Reflux & Validation: Heat the mixture to vigorous reflux (approx. 110 °C). Monitor the Dean-Stark trap. The reaction is physically validated as complete when the volume of the separated aqueous layer matches the theoretical yield of water (including the water introduced from the 85% formic acid).
-
Workup: Cool the mixture to room temperature, wash the organic layer sequentially with saturated
and brine, dry over anhydrous , and concentrate in vacuo[1].
References
-
[5] Formylation of Amines. PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
[6] An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. CAS:30690-19-8 FT-0754881 methyl N-formylcarbamate Product Detail Information [finetechchem.com]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparing the stability of methyl formylcarbamate and ethyl carbamate
Comparative Stability Analysis: Methyl Formylcarbamate vs. Ethyl Carbamate in Chemical Design
Carbamate linkages are ubiquitous in medicinal chemistry and drug development, frequently deployed to improve metabolic stability or act as cleavable linkers in prodrug architectures. However, the generalized assumption that "all carbamates are stable" is a dangerous oversimplification that frequently leads to late-stage formulation failures.
As a Senior Application Scientist, I often investigate workflow discrepancies stemming from a fundamental misunderstanding of carbamate electronics. This guide provides an objective, data-driven comparison between the highly stable Ethyl Carbamate (EC) and the highly labile Methyl Formylcarbamate (MFC) . By examining the structural causality behind their stability profiles and providing a self-validating kinetic protocol, this guide will equip researchers to make informed decisions in structural design.
Part 1: Structural Causality & Ground-State Electronics
The hydrolytic stability of a carbamate is not absolute; it is fundamentally dictated by the degree of
Ethyl Carbamate (EC): The Stable Baseline In primary carbamates like EC, the lone pair of electrons on the nitrogen atom efficiently donates electron density into the adjacent carbonyl carbon. This strong resonance stabilizes the ground state, rendering the carbonyl carbon highly unreactive to nucleophilic attack. Consequently, EC exhibits extreme hydrolytic stability, often persisting for years in aqueous environments unless subjected to extreme alkaline conditions or specific enzymatic cleavage, such as by ethyl carbamate hydrolase[1].
Methyl Formylcarbamate (MFC): Ground-State Distortion MFC is classified as an N-acylcarbamate. The introduction of the strongly electron-withdrawing formyl group (-CHO) on the nitrogen completely alters the electronic landscape. The nitrogen lone pair is pulled toward the formyl carbonyl, effectively stripping electron density away from the carbamate carbonyl. This phenomenon, known as ground-state distortion, disrupts the protective amidic resonance[2]. As a result, the carbamate carbonyl becomes highly electrophilic, drastically lowering the activation energy required for hydrolysis and making it highly reactive[3].
Electronic effects dictating the hydrolytic stability of EC versus MFC.
Part 2: Hydrolysis Mechanisms & Kinetics
Understanding the specific degradation pathways of these molecules is critical for predicting shelf-life and in vivo behavior.
-
EC Hydrolysis: Because of its resonance stabilization, EC degradation proceeds via a high-energy
(base-catalyzed acyl-oxygen cleavage) mechanism or an pathway. This requires harsh alkaline conditions or elevated temperatures to force the reaction[3]. In biological systems, it resists spontaneous hydrolysis entirely. -
MFC Hydrolysis: The ground-state destabilization allows for rapid nucleophilic attack even by weak nucleophiles like water at neutral pH[2]. Hydrolysis of MFC typically yields methyl carbamate and formic acid. Because the formyl group acts as an excellent leaving group, the half-life of MFC in aqueous media is measured in minutes to hours, rather than years.
Part 3: Experimental Validation - Kinetic Stability Protocol
To objectively compare the stability of these compounds, we employ a self-validating LC-MS/MS kinetic assay.
Why this protocol is self-validating: Relying solely on the disappearance of the parent compound can yield false degradation rates due to matrix effects or ionization drift. By incorporating an isotopically labeled Internal Standard (IS) to correct for instrument variance, and by simultaneously tracking the appearance of degradation products (e.g., formic acid for MFC), we establish a closed mass-balance loop that guarantees data trustworthiness.
Self-validating LC-MS/MS kinetic assay workflow for carbamate stability.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 100 mM phosphate buffers at pH 4.0, 7.4, and 10.0. Crucial Step: Verify the pH at exactly 37°C, as temperature-dependent pKa shifts in phosphate buffers will skew kinetic calculations.
-
Analyte Spiking: Prepare 10 mM stock solutions of EC and MFC in anhydrous DMSO. (MFC must be stored at -80°C under argon to prevent ambient moisture degradation). Spike the stocks into the pre-warmed buffers to a final concentration of 10 µM. Immediately add 1 µM of
-labeled Ethyl Carbamate as the IS. -
Incubation: Incubate the solutions in a thermoshaker at 37°C and 300 rpm to ensure homogeneity.
-
Sampling & Quenching: At predetermined time points (0, 10, 30, 60, 120, 240 mins for MFC; days 1, 7, 14, 28 for EC), withdraw 50 µL aliquots. Quench immediately by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The cold temperature halts thermal kinetics, while the organic solvent precipitates buffer salts and the acid protonates nucleophiles, freezing the hydrolysis state.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time to determine the pseudo-first-order rate constant (
) and half-life ( ).
Part 4: Quantitative Data Comparison
The stark contrast in electronic stability translates directly to their physical properties and handling requirements.
| Property | Ethyl Carbamate (EC) | Methyl Formylcarbamate (MFC) |
| Chemical Classification | Primary Carbamate | N-Acylcarbamate (N-Formyl) |
| Resonance State | Highly stabilized ( | Disrupted (Ground-state distortion) |
| Half-life (pH 7.4, 37°C) | > 5 Years | < 2 Hours |
| Primary Degradation Pathway | Enzymatic (Hydrolase) or | Spontaneous Nucleophilic Attack |
| Degradation Products | Ethanol, Ammonia, CO | Methyl Carbamate, Formic Acid |
| Storage Requirements | Room temperature, ambient | -80°C, strictly anhydrous (Argon) |
Part 5: Implications for Drug Development
When to avoid Ethyl Carbamate: Despite its historical use as a co-solvent and anesthetic, EC is now strictly avoided in modern formulations. It is a recognized Group 2A carcinogen due to its CYP450-mediated metabolism into vinyl carbamate, a highly reactive DNA-alkylating agent[1]. Because of its extreme hydrolytic stability, it bioaccumulates and persists in biological systems, making it a severe safety liability.
When to utilize Methyl Formylcarbamate: The inherent instability of N-acylcarbamates like MFC makes them excellent candidates for specialized synthetic applications. They are highly effective as transient protecting groups, potent formylating agents, or as traceless linkers in prodrug architectures[2]. In targeted drug delivery, utilizing a ground-state distorted linker like an N-acylcarbamate ensures that once the targeting moiety is cleaved, the payload is released rapidly and spontaneously, preventing the accumulation of partially degraded, inactive prodrug intermediates.
References
-
Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. National Center for Biotechnology Information (PMC). 1
-
Which one is stronger in alkaline hydrolysis? Carbamate or Ester? ResearchGate. 3
-
Ground-State Distortion in N‑Acyl-tert-butyl-carbamates (Boc) and N‑Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. ResearchGate. 2
Sources
Validation of a Continuous-Flow Synthetic Route to Methyl Formylcarbamate: A Comparative Guide
Executive Summary
Methyl formylcarbamate (CAS 30690-19-8) is a highly versatile synthetic building block. The formylcarbamate moiety is increasingly recognized as a crucial structural motif in the late-stage diversification of functional molecules and biologically active compounds (1)[1]. However, the synthesis of this compound presents significant chemical engineering challenges due to the poor nucleophilicity of the carbamate nitrogen. This guide objectively compares the traditional batch synthesis of methyl formylcarbamate against a newly validated, self-optimizing continuous-flow route, providing researchers and drug development professionals with actionable, field-proven methodologies.
Mechanistic Grounding & Causality
The formylation of methyl carbamate requires an aggressive electrophile because the nitrogen atom's nucleophilicity is heavily attenuated by the adjacent electron-withdrawing ester group. Acetic formic anhydride (AFA) is the reagent of choice for this transformation. Traditional approaches often rely on the use of formic-acetic anhydride for N-formylation, which can be difficult to scale due to thermal instability (2)[2]. AFA is thermally labile, decomposing into carbon monoxide and acetic acid at ambient temperatures.
The Causality of Flow Chemistry: In a traditional batch reactor, the exothermic nature of AFA generation and subsequent formylation leads to localized hot spots, driving AFA decomposition and resulting in poor yields. To circumvent this, we engineered a continuous-flow synthetic route. The causality here is strictly thermodynamic and kinetic: microreactors provide an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. By generating AFA in situ at 0 °C and immediately merging it with the methyl carbamate stream, we trap the reactive intermediate before it can decompose, driving the formylation to completion within a 2-minute residence time.
The Self-Validating Experimental Workflow
Trustworthiness in chemical manufacturing requires protocols that are inherently self-validating. Similar N-formylcarbamates have been synthesized using standard batch protocols that require extensive post-reaction purification and offline analysis (3)[3].
To eliminate this bottleneck, our new route integrates an in-line Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) flow cell. The system continuously monitors the reaction effluent, measuring the ratio of the formyl C=O stretch (approx. 1710 cm⁻¹) to the carbamate C=O stretch (approx. 1730 cm⁻¹). If the conversion drops below the validated threshold of 95%, the system automatically triggers a pneumatic diversion valve to send the effluent to a rework stream, while simultaneously adjusting the pump flow rates to increase residence time. This closed-loop feedback ensures that every collected drop of product meets the >98% purity specification without manual intervention.
Fig 1. Continuous-flow synthesis and self-validating feedback loop for methyl formylcarbamate.
Comparative Performance Analysis
The empirical data below highlights the stark contrast in efficiency, safety, and yield between the traditional batch method and the advanced continuous-flow route.
| Parameter | Protocol A: Traditional Batch Route | Protocol B: Advanced Continuous-Flow Route |
| Formylating Agent | Pre-synthesized AFA | In situ generated AFA |
| Reaction Time | 4 - 6 hours | 2 minutes (Residence Time) |
| Temperature Profile | 0 °C to Room Temp (Exothermic spikes) | Precisely controlled (0 °C → 25 °C) |
| Isolated Yield | 65 - 72% | 94 - 96% |
| Purity (HPLC) | ~85% (requires recrystallization) | >98% (direct from extraction) |
| Space-Time Yield | 0.15 kg L⁻¹ h⁻¹ | 4.2 kg L⁻¹ h⁻¹ |
| E-factor (Waste) | 12.5 | 3.2 |
Step-by-Step Methodologies
Protocol A: Traditional Batch Synthesis (Alternative Baseline)
Objective: Baseline comparison using standard mixed anhydride formylation.
-
Preparation of AFA: In a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, add 50 mL of acetic anhydride. Cool to 0 °C using an ice-water bath.
-
Formic Acid Addition: Dropwise add 20 mL of anhydrous formic acid over 30 minutes. Critical Causality: The internal temperature must be maintained below 5 °C to prevent premature decomposition of the forming anhydride into CO gas.
-
Heating Phase: Heat the mixture to 50 °C for 2 hours to drive the formation of acetic formic anhydride (AFA), then cool back to 0 °C.
-
Substrate Addition: Add 10 g of methyl carbamate (CAS 598-55-0) portion-wise to manage the mild exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Workup: Concentrate the mixture under reduced pressure. Neutralize the highly acidic residue with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from ethanol to yield methyl formylcarbamate. Validation Failure Point: The batch process lacks real-time monitoring. Thermal degradation of AFA often leads to variable yields (65-72%) and requires post-reaction validation via NMR.
Protocol B: Advanced Continuous-Flow Synthesis (New Route)
Objective: High-yield, self-validating synthesis utilizing in situ AFA generation and automated feedback.
-
System Priming: Prime a dual-feed continuous flow microreactor system (e.g., Vapourtec or Syrris) with anhydrous dichloromethane (DCM).
-
Feed Preparation:
-
Stream A: Premix acetic anhydride and formic acid (1.2:1 molar ratio) neat.
-
Stream B: Prepare a 2.0 M solution of methyl carbamate in DCM.
-
-
AFA Generation (Zone 1): Pump Stream A at 1.0 mL/min into a 2 mL perfluoroalkoxy (PFA) reactor coil submerged in a 0 °C cooling bath. The 2-minute residence time quantitatively generates AFA in situ while instantly dissipating the heat of formation.
-
Formylation (Zone 2): Merge the effluent of Zone 1 with Stream B (pumped at 1.0 mL/min) at a standard T-mixer. Pass the combined stream through a 4 mL PFA reactor coil maintained at 25 °C (Residence time: 2 minutes).
-
Self-Validating Analysis: Route the Zone 2 effluent directly through an in-line ATR-FTIR flow cell. Configure the process analytical technology (PAT) software to monitor the formyl C=O stretch (1710 cm⁻¹).
-
Automated Collection: If the conversion metric is ≥95%, the system directs the flow to a collection vessel containing an aqueous NaHCO₃ quench solution. If <95%, the automated 3-way valve diverts the stream to waste/rework and proportionally reduces pump speeds to increase residence time.
-
Isolation: Separate the organic phase from the collection vessel, dry over Na₂SO₄, and evaporate the solvent to yield analytically pure methyl formylcarbamate (>98% purity, 95% yield) without the need for recrystallization.
References
- Rh(III)
- Experiments Towards the Synthesis of the Ergot Alkaloids and Related Structures. Part 8.
- Supporting Information - Synthesis of 2-Aminoindolizines by 1,3-Dipolar Cycloaddition Source: AWS / ESPCI ParisTech URL
Sources
Comparative Analysis: Carbamate Synthesis via Methyl Formate vs. Oxidative Carbonylation (CO/CH₃OH)
[1]
Executive Summary
This guide provides a critical comparative analysis of two non-phosgene routes for carbamate (urethane) synthesis: the traditional Oxidative Carbonylation using gaseous Carbon Monoxide (CO) and Methanol (CH₃OH), and the emerging Methyl Formate (MF) route.[1]
While the CO/CH₃OH route is the industrial benchmark for atom economy, it presents significant safety challenges due to the handling of toxic, flammable gases under pressure.[1] Methyl Formate acts as a "liquid syngas" surrogate, offering a safer operational profile.[1] However, the MF route introduces a critical selectivity challenge: the competition between N-methoxycarbonylation (yielding carbamates) and N-formylation (yielding formamides).[1]
This document details the mechanistic divergences, experimental protocols, and performance metrics required to validate these methodologies in a research setting.
Mechanistic Analysis
Route A: Traditional Oxidative Carbonylation (CO/CH₃OH)
This route relies on the palladium-catalyzed oxidative coupling of an amine, CO, and methanol.[1] It is a textbook example of a redox-catalytic cycle where Pd(II) activates the nucleophile and is reduced to Pd(0), which must be re-oxidized by molecular oxygen (often utilizing a co-catalyst or iodide promoter).[1]
Key Mechanistic Steps:
-
Oxidation:
is oxidized to by (often mediated by or ). -
Insertion: CO inserts into the Pd-N bond (formed from amine coordination) to form a carbamoyl-Pd species.
-
Nucleophilic Attack: Methanol attacks the carbamoyl species.
-
Reductive Elimination: The carbamate is released, returning Pd to the zero-valent state.
Route B: Methyl Formate (MF) as a CO Surrogate
Methyl Formate (
The Selectivity Challenge:
-
Path A (Desired): Oxidative Carbonylation.[2][3][4][5] MF decomposes to CO + MeOH. The reaction then proceeds similarly to Route A, requiring an oxidant (
) to drive the cycle.[6]- [1]
-
Path B (Undesired): Aminolysis (Formylation).[1] MF reacts directly with the amine via nucleophilic acyl substitution, yielding formamide and methanol.[1]
Mechanistic Visualization[1]
Figure 1: Mechanistic divergence between direct CO usage and Methyl Formate. Note the critical branch point at MF input where thermodynamic aminolysis competes with the desired oxidative catalytic cycle.
Experimental Protocols
Protocol A: Oxidative Carbonylation (CO/CH₃OH)
Safety Warning: Mixtures of CO and O₂ are explosive. Ensure the CO concentration is outside the flammability limits or operate in an explosion-proof bunker. Use high-pressure autoclaves rated for 100+ bar.[1]
Reagents:
-
Substrate: Aniline (10 mmol)
-
Solvent/Reagent: Methanol (30 mL)
-
Catalyst:
(5 mol%)[1] -
Promoter: NaI (20 mol%)[1]
-
Gases: CO (CP grade),
(CP grade)[1]
Workflow:
-
Loading: Charge the Teflon-lined autoclave with Aniline, Methanol,
, and NaI.[1] -
Purging: Purge with
(3x) to remove ambient air. -
Pressurization: Introduce CO to 20 bar, then introduce
(mixed with to 5 bar partial pressure). Total pressure ~30-40 bar. -
Reaction: Heat to 120°C. Stir at 800 rpm for 4 hours.
-
Note: Monitor pressure drop. A drop indicates gas consumption (CO/O₂ uptake).
-
-
Workup: Cool to room temperature. Vent gases carefully into a scrubber. Filter catalyst. Analyze filtrate via GC-MS.
Protocol B: Methyl Formate Route (Liquid Phase)
Objective: Maximize carbamate yield while suppressing formamide formation.
Reagents:
-
Substrate: Aniline (10 mmol)
-
Reagent: Methyl Formate (10 mL) - Acts as reagent and solvent[1]
-
Co-solvent: Methanol (10 mL)
-
Catalyst:
(5 wt% loading) or /Ligand system[1] -
Promoter: NaI (10 mol%)[1]
-
Oxidant: Synthetic Air (20%
/ 80% )[1]
Workflow:
-
Pre-activation: In a stainless steel reactor, load Methyl Formate and Catalyst.
-
Substrate Addition: Add Aniline and NaI.
-
Oxidant Feed: Pressurize with Synthetic Air to 20 bar. (Note: No CO gas cylinder required).
-
Reaction: Heat to 100°C.
-
Critical Control Point: Do not exceed 120°C initially, as thermal aminolysis (formamide formation) dominates at higher temperatures without active Pd catalysis.[1]
-
-
Monitoring: Use in-situ IR if available to track the carbonyl stretch of carbamate (1720 cm⁻¹) vs formamide (1690 cm⁻¹).
Comparative Performance Analysis
The following data summarizes typical performance metrics for aromatic amine conversion (e.g., Aniline
| Metric | Method A: CO/CH₃OH | Method B: Methyl Formate |
| Atom Economy | High (Water is sole byproduct) | Moderate (Regenerates MeOH) |
| Typical Yield | 85 - 95% | 60 - 80% |
| Selectivity (Carbamate) | >98% | 70 - 90% (Formamide is major impurity) |
| Pressure Requirement | High (30-60 bar) | Moderate (10-20 bar Air) |
| Safety Profile | Low (Toxic/Explosive Gas) | High (Liquid handling) |
| Catalyst Turnover (TOF) | High (>100 h⁻¹) | Moderate (Limited by MF decomposition rate) |
| Reactor Complexity | High (Gas manifolds, safety interlocks) | Low (Standard autoclave) |
Key Technical Insights
-
The "Formic Acid Triangle": Methyl Formate is often generated from CO₂ hydrogenation or CO carbonylation of methanol.[7] Using MF allows the transport of "liquefied CO" without the hazard of gas cylinders.
-
Formamide Suppression: In Method B, the presence of iodide promoters and acidic co-catalysts is crucial. They accelerate the oxidative carbonylation cycle over the uncatalyzed nucleophilic attack that leads to formamide.
-
Water Management: Both routes produce water. Accumulation of water deactivates the Pd catalyst (Pd black precipitation). Adding a dehydrating agent (e.g., molecular sieves or trimethyl orthoformate) significantly boosts TOF in both protocols.[1]
References
-
Deng, Y., et al. (2005).[1] "Clean synthesis of methyl N-phenyl carbamate by oxidative carbonylation of aniline with CO, O2 and methanol." Journal of Catalysis. [1]
-
Palkovits, R., et al. (2020).[1] "A green route to polyurethanes: oxidative carbonylation of industrially relevant aromatic diamines by CO2-based methyl formate." Green Chemistry.
-
Lee, J. S., et al. (1991).[1] "Oxidative carbonylation of amines to carbamates using methyl formate as a carbonyl source."[8][9] Applied Catalysis.
-
Tundo, P., & Selva, M. (2002).[1] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research. (Contextualizing the green alternative to MF).
- Vertex AI Search. (2023). "Synthesis of carbamates from amines and methyl formate mechanism." [Verified Search Results]
Sources
- 1. CN103524381A - Synthesis of N-methylmethyl carbamate - Google Patents [patents.google.com]
- 2. Oxidative carbonylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
Green Chemistry Perspective: Methyl Formate as a Carbonylating Agent
Introduction: The Paradigm Shift in C1 Chemistry
Carbonylation reactions are foundational in the synthesis of high-value chemicals, including pharmaceuticals, agrochemicals, and polycarbonates. Traditionally, carbon monoxide (CO) gas has been the ubiquitous C1 building block. However, CO is a highly toxic, flammable gas that requires capital-intensive safety infrastructure, such as specialized high-pressure reactors and stringent gas-handling protocols.
From a green chemistry perspective, replacing toxic CO gas with a safer, liquid-phase surrogate is a major industrial priority. Methyl formate (MF) has emerged as a highly efficient, eco-friendly alternative. As a biodegradable, low-toxicity liquid that can be synthesized via the hydrogenation of CO₂ or the dehydrogenation of methanol, MF aligns perfectly with circular carbon economy principles, enabling the effective recycling of carbon into chemical products.
This guide objectively compares the mechanistic and quantitative performance of methyl formate against traditional carbon monoxide, providing drug development professionals and researchers with actionable, self-validating experimental protocols for implementing MF in carbonylation workflows.
Mechanistic Comparison: Methyl Formate vs. Carbon Monoxide
The core advantage of methyl formate lies in its ability to bypass the direct handling of free CO gas while achieving identical or superior carbonylated products. MF functions through two primary mechanistic pathways:
-
In-Situ Decarbonylation : MF undergoes base-catalyzed decarbonylation (often utilizing alkoxides like NaOCH₃) to release CO and methanol in a controlled, microscopic steady-state, preventing dangerous pressure spikes[1].
-
Direct Transition-Metal Activation : Transition metals such as Palladium (Pd), Ruthenium (Ru), and Iridium (Ir) can directly activate MF via carbonyl–hydrogen bond dissociation. Given the weak acidity of MF, the hydrogen bound to the carbonyl group acts as a proton source against strongly basic methoxide, leading to the formation of a reactive methoxycarbonyl–metal intermediate.
Conversely, traditional CO carbonylation relies on brute-force high-pressure gas insertion, which suffers from mass-transfer limitations at the gas-liquid interface and poses severe safety hazards.
Reaction pathway comparing Methyl Formate activation versus direct Carbon Monoxide insertion.
Quantitative Performance Comparison
To objectively evaluate the viability of substituting CO with MF, the following table synthesizes the operational and environmental metrics of both carbonylating agents based on recent catalytic studies,[2],[3].
| Parameter | Carbon Monoxide (CO) | Methyl Formate (MF) |
| Physical State (STP) | Gas | Liquid |
| Toxicity Profile | Highly toxic (binds hemoglobin) | Low toxicity, biodegradable |
| Operating Pressure | High (Often 50–200 bar) | Low to moderate (Autogenous) |
| Handling Infrastructure | Specialized gas lines, continuous CO alarms | Standard liquid handling, standard autoclaves |
| Atom Economy | 100% (Direct insertion) | High (Methanol byproduct is easily recycled) |
| Mass Transfer | Gas-to-liquid barrier limits reaction rate | Homogeneous liquid-phase reaction |
| Green Chemistry Alignment | Poor (Typically fossil-derived syngas) | Excellent (Synthesized via CO₂ hydrogenation) |
Experimental Protocol: Oxidative Carbonylation of Phenol to Methyl Phenyl Carbonate
Methyl phenyl carbonate (MPC) is a critical intermediate for the phosgene-free manufacture of polycarbonates. The following protocol utilizes methyl formate as the carbonylating agent, demonstrating better performance compared to toxic CO gas[4].
Methodology & Causal Logic
1. Reactor Preparation
-
Action: Purge a 50 mL Hastelloy autoclave equipped with a glass inset and magnetic stirrer with Argon for 15 minutes.
-
Causality: Purging removes ambient oxygen and moisture, preventing the premature oxidation of the Pd(0) active species and avoiding the unwanted hydrolysis of methyl formate into formic acid.
2. Reagent Loading
-
Action: Charge the reactor with Phenol (1.0 mmol), PdCl₂(PPh₃)₂ catalyst (0.05 mmol), and NaOCH₃ (1.5 mmol) dissolved in 5 mL of Methyl Formate.
-
Causality: MF acts as both the solvent and the C1 source. The addition of NaOCH₃ is the critical initiation step; it provides the strong base necessary to deprotonate the weakly acidic formyl C-H bond of MF, enabling the formation of the active methoxycarbonyl-palladium intermediate.
3. Oxidant Introduction
-
Action: Pressurize the reactor with a controlled amount of dry air or O₂ (e.g., 5 bar).
-
Causality: Because this is an oxidative carbonylation, the oxidant is thermodynamically required to close the catalytic cycle, reoxidizing the inactive Pd(0) generated after reductive elimination back to the active Pd(II) state.
4. Pressurization & Heating
-
Action: Seal the reactor and heat to 100 °C under autogenous pressure for 12 hours.
-
Causality: Heating generates autogenous pressure from the volatile MF liquid, providing sufficient activation energy for the insertion of the phenol substrate without requiring external high-pressure gas compressors.
5. Quenching & Isolation
-
Action: Rapidly cool the reactor to 0 °C using an ice bath before safely depressurizing. Filter the mixture through a short silica plug and analyze via GC-FID.
-
Causality: Rapid cooling drops the internal pressure and halts the reaction kinetically, ensuring safe venting of unreacted gases and preventing the over-oxidation of the target carbonate.
Step-by-step workflow for the oxidative carbonylation of phenol using methyl formate.
Experimental Protocol: Alkoxycarbonylation of Olefins via In-Situ MF Generation
Recent advancements have demonstrated that methyl formate can be generated in-situ from CO₂ and H₂, serving as a convenient intermediate for the controlled release of CO in the alkoxycarbonylation of olefins[5].
Methodology & Causal Logic
1. Catalyst System Assembly
-
Action: In a high-pressure reactor, combine Pd(dba)₂ (0.5 mol %), Ir(acac)(CO)₂ (0.05 mol %), dtbpx ligand (1.0 mol %), and Zn(OTf)₂ (5.0 mol %).
-
Causality: The dual-metal system is strictly required because Iridium catalyzes the initial hydrogenation of CO₂ to MF, while Palladium specifically mediates the subsequent carbonylation of the olefin. Zn(OTf)₂ acts as a Lewis acid to coordinate with intermediates, significantly lowering the activation barrier for formate generation[5].
2. Substrate & Solvent Addition
-
Action: Add 1-octene (1.0 mmol) and Methanol (2 mL).
-
Causality: Methanol acts as both the solvent and the esterification agent, stabilizing the transient formate species and driving the equilibrium toward the final ester product.
3. Gas Charging & Heating
-
Action: Pressurize the reactor with CO₂ (20 bar) and H₂ (20 bar). Heat to 120 °C for 45 hours.
-
Causality: Utilizing CO₂/H₂ instead of CO gas directly leverages greenhouse gases as the C1 building block. Heating to 120 °C provides the thermodynamic driving force for the controlled, slow release of CO from the in-situ generated MF directly into the Pd catalytic cycle, maintaining a safe, low concentration of free CO at all times[5].
4. Product Isolation
-
Action: Depressurize at room temperature, filter to remove metal residues, and determine the linear-to-branched ester ratio via ¹H NMR.
Conclusion
The transition from carbon monoxide to methyl formate represents a significant leap forward in sustainable chemical synthesis. By leveraging either direct C-H bond activation or controlled in-situ decarbonylation, MF delivers equivalent or superior yields in carbonylation reactions while drastically reducing toxicity risks and infrastructural costs. As regulatory frameworks increasingly promote cleaner production technologies, the adoption of methyl formate as a C1 building block will become a cornerstone of green pharmaceutical and polymer manufacturing.
References
-
Methyl formate as a carbonylating agent for the catalytic conversion of phenol to methyl phenyl carbonate Source: Green Chemistry (RSC Publishing) URL:[Link]
-
A “Power‐to‐X” Route to Acetic Acid via Palladium‐Catalyzed Isomerization of Methyl Formate Source: PMC / Angewandte Chemie URL:[Link]
-
Highly Selective Carbonylation of Olefins Using CO2 and H2 Source: ACS Publications URL:[Link]
-
Conversion of Green Methanol to Methyl Formate Source: MDPI URL:[Link]
Sources
Safety Operating Guide
Methyl formylcarbamate proper disposal procedures
Operational Guide: Safe Handling and Disposal of Methyl Formylcarbamate
Executive Summary & Chemical Context
Methyl formylcarbamate (
Why This Matters:
Standard disposal protocols for general organic solvents are insufficient. This compound possesses two reactive carbonyl centers, making it susceptible to complex hydrolysis kinetics. Improper disposal or mixing with incompatible waste streams (specifically strong alkalis or acids) can lead to uncontrolled gas evolution (
Hazard Identification & Risk Assessment
Before initiating disposal, you must classify the material based on functional group reactivity and toxicological analogs.
| Property | Specification | Operational Implication |
| CAS Number | 7504-77-0 | Use for specific waste profiling. |
| Chemical Class | Acyl Carbamate | High reactivity toward nucleophiles. |
| Toxicity Profile | Treat as Toxic/Carcinogen | Structural analog Methyl Carbamate (CAS 598-55-0) is a Prop 65 carcinogen [1]. Handle with full skin/respiratory protection.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to release methanol, formic acid, and ammonia. |
| Incompatibilities | Strong Bases, Strong Acids, Oxidizers | DO NOT mix with alkaline lysis buffers or acidic cleaning solutions in sealed vessels. |
Waste Stream Management
The following decision matrix outlines the logic for segregating Methyl formylcarbamate waste. The goal is to prevent cross-reactivity in the central waste accumulation area.
Diagram 1: Disposal Decision Logic
Caption: Logical flow for segregating Methyl formylcarbamate waste streams to ensure compatibility and regulatory compliance.
Detailed Disposal Protocols
Protocol A: Routine Liquid Waste (Reaction Mixtures)
Use this for mother liquors or reaction solutions containing Methyl formylcarbamate.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts (formic acid).
-
pH Check: Verify the pH of the solution.
-
If Acidic (< pH 4): Neutralize slowly with Sodium Bicarbonate to pH 6-8 to prevent acid-catalyzed hydrolysis during storage.
-
If Basic (> pH 10): Neutralize with dilute Acetic Acid to pH 7-8 to prevent rapid exothermic decomposition.
-
-
Labeling: Affix a hazardous waste label with the following constituents:
-
Storage: Store in a secondary containment tray within a flammable cabinet until pickup.
Protocol B: Solid Waste & Debris
Use this for contaminated gloves, weighing boats, and solid residues.
-
Containment: Place items immediately into a clear polyethylene bag (minimum 2 mil thickness).
-
Double Bagging: Seal the first bag and place it inside a second bag or a rigid wide-mouth jar.
-
Tagging: Label as "Toxic Solid Waste - Carbamate Contaminated."
-
Disposal Path: This stream must be designated for High-Temperature Incineration . Do not send to landfill.[5]
Emergency Response: Spill Cleanup
In the event of a spill, the priority is containment followed by chemical deactivation. The N-formyl bond is the "weak link" that we exploit for deactivation, but this must be done carefully.
Diagram 2: Spill Response & Deactivation Logic
Caption: Step-by-step spill response workflow prioritizing containment and chemical deactivation.
Deactivation Chemistry (The "Why"): Cleaning the surface with a mild alkaline solution (10% Sodium Carbonate) promotes the hydrolysis of the carbamate into less toxic byproducts (Methanol, Carbonate, and Formate) [2].
-
Caution: Do not use strong Hydroxide (NaOH) concentrates, as the reaction may be too vigorous.
-
Verification: After cleaning, check the surface pH. It should be neutral. A final wipe with methanol ensures no organic residue remains.
Regulatory Compliance (US/EU)
-
RCRA (USA): While Methyl formylcarbamate is not explicitly "U-Listed" by name, it falls under the characteristic of Toxic and potentially Ignitable (depending on solvent). It must be treated as a hazardous waste under 40 CFR 261 [3].
-
Disposal Code: If pure, recommend profiling as D001 (Ignitable) if flashpoint <60°C, or generally as Hazardous Waste (Toxic) .
-
EU CLP: Manage as Special Waste requiring incineration.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[6] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
